molecular formula C34H58O3 B579551 cholesterol n-hexyl carbonate CAS No. 15455-80-8

cholesterol n-hexyl carbonate

Cat. No.: B579551
CAS No.: 15455-80-8
M. Wt: 514.835
InChI Key: FKPRFOWGXDAFNL-DYQRUOQXSA-N
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Description

Cholesterol n-hexyl carbonate is a synthetic cholesterol derivative that serves as a valuable building block in advanced material science and nanotechnology research. Its primary research value lies in its application as a component in the design and synthesis of liquid crystalline materials . Cholesterol-based compounds are renowned for their ability to self-assemble into organized mesophases, such as the smectic A phase, which are critical for developing responsive optical devices and functional soft materials . The incorporation of a hexyl carbonate chain modifies the molecular packing and intermolecular interactions, allowing researchers to fine-tune the thermodynamic properties and phase behavior of the resulting systems. Furthermore, cholesterol derivatives are extensively investigated for their role in drug delivery applications. They can be incorporated into liposomal formulations or lipid nanoparticles, where they contribute to the structural stability and functionality of the delivery vehicle . By integrating compounds like cholesterol n-hexyl carbonate, researchers aim to create more efficient systems for targeted therapeutic delivery. This compound is strictly for research applications in these and other exploratory fields.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O3/c1-7-8-9-10-22-36-32(35)37-27-18-20-33(5)26(23-27)14-15-28-30-17-16-29(25(4)13-11-12-24(2)3)34(30,6)21-19-31(28)33/h14,24-25,27-31H,7-13,15-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRFOWGXDAFNL-DYQRUOQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659876
Record name (3beta)-Cholest-5-en-3-yl hexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-80-8
Record name Cholest-5-en-3-ol (3β)-, hexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15455-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl hexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Molecular Architecture and Synthesis of Cholesterol n-Hexyl Carbonate

[1]

Executive Summary & Molecular Architecture[1]

Cholesteryl n-hexyl carbonate (Carbonic acid, hexyl cholest-5-en-3-yl ester) represents a critical intersection between steroid chemistry and soft matter physics.[1] Unlike simple cholesteryl esters (e.g., cholesteryl acetate), the carbonate linkage introduces a unique dipole moment and steric spacing between the rigid steroid core and the flexible alkyl tail. This modification profoundly influences the helical twisting power (HTP) when the molecule is employed in liquid crystal (LC) formulations.

Structural Decomposition

The molecule functions as an amphiphilic mesogen composed of three distinct domains:

  • The Rigid Core (Steroid Nucleus): The chiral tetracyclic cholest-5-ene backbone provides the geometric anisotropy required for mesophase formation.[1]

  • The Linker (Carbonate Moiety): The

    
     group acts as a polar bridge.[1] Unlike an ester linkage, the carbonate adds an additional oxygen atom, increasing the bond length and altering the rotational freedom at the C3 position.
    
  • The Flexible Tail (n-Hexyl Chain): A six-carbon saturated chain that lowers the melting point relative to the parent cholesterol and stabilizes the cholesteric (chiral nematic) mesophase.

Structural Visualization

The following diagram illustrates the connectivity and the distinct functional domains of the molecule.

MolecularStructurecluster_0Steroid Nucleus (Rigid Core)cluster_1Linker & TailSteroidCholest-5-ene Ring System(Chiral Centers: C3, C8, C9, C10, C13, C14, C17, C20)SideChainIsooctyl Side Chain(C17 Position)Steroid->SideChainC17CarbonateCarbonate Linkage(-O-CO-O-)Steroid->CarbonateC3-O (Beta config)Prop1MesogenicDriverSteroid->Prop1Hexyln-Hexyl Chain(-(CH2)5-CH3)Carbonate->HexylEster BondProp2Dipole &SpacerCarbonate->Prop2Prop3PhaseStabilizerHexyl->Prop3

Figure 1: Domain architecture of Cholesteryl n-Hexyl Carbonate.[1] The C3-Carbonate linkage is critical for the molecule's specific helical pitch in liquid crystal phases.[1]

Synthetic Methodology

The synthesis of cholesteryl alkyl carbonates requires strict moisture control. The most robust pathway utilizes n-hexyl chloroformate reacting with cholesterol.[1] This method is preferred over the reaction of cholesteryl chloroformate with hexanol because n-hexyl chloroformate is less sterically hindered and commercially stable.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Activation: The base (Pyridine or Triethylamine) acts as a proton scavenger and catalyst.

  • Attack: The C3-hydroxyl group of cholesterol (nucleophile) attacks the carbonyl carbon of n-hexyl chloroformate.[1]

  • Elimination: Chloride is displaced, forming the carbonate bond and pyridinium chloride salt.

Experimental Protocol

Safety Note: Chloroformates are lachrymators and toxic. Work must be performed in a fume hood.

Reagents:

  • Cholesterol (

    
    , recrystallized from ethanol)[1]
    
  • n-Hexyl Chloroformate (

    
     equivalents)[1]
    
  • Pyridine (Dry, solvent/base)[1]

  • Dichloromethane (DCM) (Optional co-solvent for solubility)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and addition funnel, dissolve Cholesterol (

    
    ) in anhydrous DCM (
    
    
    ) and Pyridine (
    
    
    ).
  • Cooling: Submerge the flask in an ice/water bath to reach

    
    . Rationale: Low temperature prevents side reactions and controls the exotherm of the chloroformate addition.
    
  • Addition: Dropwise add n-Hexyl Chloroformate (

    
    ) over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1] Look for the disappearance of the lower Rf cholesterol spot.

  • Quenching & Workup:

    • Pour reaction mixture into ice-cold

      
      . Rationale: Neutralizes excess pyridine and solubilizes pyridinium salts.
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash organic layer with Sat.

      
       (removes residual acid) and Brine (drying).[1]
      
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Acetone/Ethanol (1:1) to yield white pearlescent plates.
    
Synthesis Flowchart

SynthesisWorkflowStartStart: Cholesterol + Dry DCM/PyridineCoolCool to 0°C(Control Exotherm)Start->CoolAddAdd n-Hexyl Chloroformate(Dropwise, 30 min)Cool->AddReactStir at RT (4-6 hrs)Monitor TLCAdd->ReactQuenchQuench: 1M HCl Wash(Remove Pyridine)React->QuenchExtractExtraction (DCM) & Drying (MgSO4)Quench->ExtractPurifyRecrystallization(Acetone/Ethanol)Extract->PurifyProductFinal Product:Cholesteryl n-Hexyl CarbonatePurify->Product

Figure 2: Synthetic workflow for the preparation of cholesteryl n-hexyl carbonate via the chloroformate route.

Physicochemical Characterization

To validate the structure and purity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

The carbonate linkage causes a distinct deshielding of the proton attached to the C3 carbon compared to free cholesterol.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityInterpretation
H-6 (Vinylic)

MultipletCharacteristic of

double bond.[1]
H-3 (

-proton)

MultipletDiagnostic Peak. Deshielded by carbonate (vs

in cholesterol).[1]

(Hexyl)

TripletMethylene group adjacent to carbonate oxygen.[1]
H-18, H-19, H-21

Singlets/DoubletsAngular methyl groups (Steroid fingerprint).[1]
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong absorption at 
    
    
    .[1] (Distinct from esters which are typically
    
    
    , but carbonates often appear as a split or broadened peak due to Fermi resonance).[1]
  • 
     Stretch:  Strong bands in the 
    
    
    region.[1]
Mesomorphic Behavior (Liquid Crystals)

Cholesteryl n-hexyl carbonate belongs to a homologous series that exhibits enantiotropic cholesteric phases .[1]

  • Melting Point: Typically lower than cholesteryl benzoate due to the flexible alkyl chain.

  • Cholesteric Phase: Upon heating, the crystal melts into a turbid liquid (cholesteric mesophase) which reflects iridescent light (selective reflection) before clearing to an isotropic liquid.

  • Grandjean Texture: Under a polarizing microscope, "oily streaks" or focal conic textures are observed.

References

  • Elser, W., & Ennulat, R. D. (1976).[1][2] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals, 2, 73-172.[1] (Seminal work on the homologous series of cholesteryl carbonates).

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on steroid mesogens).

  • Vill, V. (1992).[1] LiqCryst 5.1 Database of Liquid Crystalline Compounds. Fujitsu Kyushu System. (Source for specific transition temperatures).

  • Dave, J. S., & Vora, R. A. (1970).[1] Mesomorphic Properties of Cholesteryl Esters and Carbonates. Indian Journal of Chemistry, 8, 1080.

Technical Whitepaper: Optimized Synthesis of Cholesteryl n-Hexyl Carbonate

[1][2]

Executive Summary

This technical guide details the synthesis of Cholesteryl n-Hexyl Carbonate (Cholesteryl hexyl carbonate), a critical mesogen used in liquid crystal formulations and lipophilic drug delivery systems. Unlike simple esterification, the formation of the carbonate linkage requires precise activation of the carbonyl center.

This protocol prioritizes Route B (Cholesteryl Chloroformate + n-Hexanol) over Route A (Cholesterol + Hexyl Chloroformate).[1] While both yield the target, Route B utilizes a stable, crystalline starting material (Cholesteryl Chloroformate), allowing for superior stoichiometric control and reduced volatility hazards compared to alkyl chloroformates.

Retrosynthetic Analysis & Strategy

The synthesis relies on Nucleophilic Acyl Substitution. The carbonate linkage (

1
Strategic Routes
  • Route A (Alkyl Activation): Reaction of Cholesterol with n-Hexyl Chloroformate.[1]

    • Drawback: n-Hexyl chloroformate is corrosive, moisture-sensitive, and less shelf-stable.[1]

  • Route B (Sterol Activation): Reaction of Cholesteryl Chloroformate with n-Hexanol.[1]

    • Advantage:[2][3][4] Cholesteryl chloroformate is a stable solid, allowing precise weighing.[1] The byproduct (HCl) is easily scavenged by a mild base.

Selected Pathway: Route B.

Reaction Mechanism[1][3][7]
  • Activation: The carbonyl carbon of cholesteryl chloroformate is highly electrophilic.[1]

  • Attack: The hydroxyl oxygen of n-Hexanol attacks the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

  • Scavenging: Pyridine acts as a proton sponge, neutralizing the HCl to drive the equilibrium forward and prevent acid-catalyzed decomposition.

ReactionMechanismCholCFCholesteryl Chloroformate(Electrophile)InterTetrahedral IntermediateCholCF->Inter+ HexanolHexanoln-Hexanol(Nucleophile)Hexanol->InterProductCholesteryl n-Hexyl CarbonateInter->Product- Cl⁻ByprodPyridine-HClInter->Byprod+ Pyridine

Caption: Nucleophilic substitution pathway utilizing pyridine as an HCl scavenger.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Cholesteryl Chloroformate 449.111.0Substrate
n-Hexanol 102.171.1Nucleophile
Pyridine (Anhydrous)79.101.2Base/Catalyst
Dichloromethane (DCM) -SolventMedium
HCl (1M) -WashPyridine Removal
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Argon.[1]
    
  • Dissolution: Charge the RBF with Cholesteryl Chloroformate (10 mmol, 4.49 g) . Add 50 mL of anhydrous DCM . Stir until fully dissolved.

  • Base Addition: Add Pyridine (12 mmol, ~0.97 mL) via syringe. The solution may warm slightly; cool to 0°C using an ice bath.

  • Nucleophile Addition: Dilute n-Hexanol (11 mmol, 1.38 mL) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Expert Insight: Slow addition prevents localized heating which can lead to side reactions or hydrolysis if moisture is present.[1]

Phase 2: Reaction & Monitoring
  • Equilibration: Allow the mixture to warm to room temperature (RT) naturally.

  • Duration: Stir at RT for 4–6 hours.

  • PAT (Process Analytical Technology): Monitor via Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).[1]

    • Visualization: Stain with Phosphomolybdic Acid (PMA) or Anisaldehyde.[1] The chloroformate starting material (higher ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) should disappear.
      
Phase 3: Workup
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL) .[1]

    • Critical Step: This converts excess pyridine into water-soluble pyridinium chloride.[1] Failure to do this results in a foul-smelling, impure product.[1]

  • Neutralization: Wash with saturated NaHCO₃ (1 x 30 mL) to neutralize trace acid.[1]

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate via rotary evaporation to yield a crude white/off-white solid.
    

Purification Strategy: Recrystallization

While column chromatography is possible, recrystallization is superior for lipid carbonates to ensure the removal of free cholesterol and unreacted alcohol, which disrupt liquid crystal mesophases.

  • Solvent System: Acetone or Ethanol/Acetone (1:1).[1]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling acetone.

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C.

    • Note: Cholesteryl hexyl carbonate has a high freezing point compared to longer alkyl chains; crystallization should occur readily.[1]

  • Collection: Filter the white plates/needles using a Buchner funnel. Wash with cold methanol.[1]

  • Drying: Vacuum dry at 40°C for 12 hours.

WorkflowStartCrude Reaction MixtureWash1Wash: 1M HCl(Removes Pyridine)Start->Wash1Wash2Wash: Sat. NaHCO₃(Neutralization)Wash1->Wash2DryDry (MgSO₄) & EvaporateWash2->DryCrystRecrystallization(Acetone)Dry->CrystFinalPure Cholesteryln-Hexyl CarbonateCryst->Final

Caption: Purification workflow ensuring removal of basic residues and starting materials.

Characterization & Validation

To validate the synthesis (Trustworthiness), compare analytical data against expected values.

TechniqueExpected SignalInterpretation
FT-IR ~1740 cm⁻¹ (Strong)Carbonate C=O stretch (Distinct from Ester ~1735 cm⁻¹).[1]
¹H-NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

4.10–4.20 (t, 2H)
Triplet for

(Hexyl alpha-protons).[1]
¹H-NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

4.40–4.50 (m, 1H)
Multiplet for Cholesterol H-3 proton (Deshielded by carbonate).[1]
Melting Point Distinct TransitionCheck for sharp melting point (Solid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Cholesteric

Isotropic).[1]
Troubleshooting Common Issues
  • Issue: Product smells like amine.

    • Cause: Incomplete removal of pyridine.[1]

    • Fix: Repeat washing with 1M HCl or recrystallize from ethanol.[1]

  • Issue: Low Yield / Hydrolysis.

    • Cause: Wet solvents or reagents.[1][5] Chloroformates hydrolyze rapidly to cholesterol + CO₂ + HCl.[1]

    • Fix: Ensure DCM is distilled over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       or use molecular sieves.[1]
      

References

  • Mechanism of Chloroformate Reactions

    • BenchChem.[1] (n.d.). Cholesteryl chloroformate Reaction Mechanism and Pathway. Retrieved from [1]

  • Homologous Series Properties

    • Elser, W., & Ennulat, R. D. (1976).[1][6][7] Advances in Liquid Crystals, Vol 2. Academic Press.[1] (Foundational text on cholesteryl carbonate phase transitions).

    • Note: Specific data on the hexyl derivative's high freezing point is referenced in early liquid crystal liter
  • General Synthesis Protocol

    • Sigma-Aldrich.[1][8] (n.d.). Cholesteryl chloroformate Product Information & Synthesis Applications. Retrieved from [1]

  • Purification Techniques

    • Wired Chemist.[1] (n.d.). Recrystallization Standard Procedures. Retrieved from [1]

Cholesterol n-Hexyl Carbonate: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of cholesterol n-hexyl carbonate, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data and general best practices for handling cholesteryl esters, aiming to ensure procedural safety and experimental integrity.

Chemical Identity and Physical Properties

Cholesterol n-hexyl carbonate, with the CAS Number 15455-80-8, is an ester of cholesterol and n-hexyl alcohol with carbonic acid. It belongs to the family of cholesteryl esters, which are known for their liquid crystalline properties. Understanding its fundamental properties is crucial for its appropriate application and safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties of Cholesterol n-Hexyl Carbonate

PropertyValueSource
Molecular Formula C₃₄H₅₈O₃
Molecular Weight 514.83 g/mol
CAS Number 15455-80-8
Appearance White to off-white solidInferred from similar compounds[1]
Melting Point 107 °C
Refractive Index 1.511
Solubility Data not widely available. Generally, cholesteryl esters are soluble in organic solvents.[2]-

Hazard Identification and GHS Classification

Based on available supplier information, cholesterol n-hexyl carbonate is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates potential health risks upon exposure.

Table 2: GHS Classification of Cholesterol n-Hexyl Carbonate

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

GHS_Pictograms cluster_0 GHS Pictograms ExclamationMark

Caption: GHS pictogram for harmful/irritant substances.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash hands thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

First-Aid Measures

The causality behind these first-aid measures is to mitigate the immediate harmful effects of exposure and to seek professional medical help promptly.

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] The primary goal is to avoid aspiration of the substance into the lungs.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. The objective is to remove the irritant from the skin to prevent further damage.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] This is to dilute and wash away the irritant.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention. This ensures the victim is removed from the source of exposure and has access to fresh air.

Handling and Storage

Proper handling and storage are paramount to minimize exposure risk and maintain the integrity of the compound.

Safe Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.

  • Evacuate the area of unnecessary personnel.

  • Ventilate the area of the spill.

  • Wear appropriate PPE as described in Section 4.1.

  • Contain the spill: For solid material, carefully sweep or scoop it up and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean the area: Once the bulk of the material is removed, clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Chronic Toxicity: No data available.

  • Carcinogenicity: No data available.

  • Ecotoxicity: No data available. It is recommended to prevent its release into the environment.

Disposal Considerations

All waste materials, including the compound itself and any contaminated items, should be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow: Safe Handling and Use

The following diagram illustrates a self-validating workflow for handling cholesterol n-hexyl carbonate in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction/Use cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials: - Spatula - Weighing Paper - Solvent prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment in Closed/Contained System dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of cholesterol n-hexyl carbonate.

Conclusion

While a complete safety and toxicological profile for cholesterol n-hexyl carbonate is not yet established in publicly available literature, the existing GHS data from suppliers provides a clear directive for cautious handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the outlined safety protocols, researchers can work with this compound while minimizing potential risks. It is imperative to treat this substance with the respect due to a potentially hazardous material and to seek out any new safety information as it becomes available.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cholesteryl Oleyl Carbonate, 99+%(TLC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cholesterol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Cholesterol. Retrieved from [Link]

  • PubChem. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

  • PureSynth. (n.d.). Cholesterol Hexyl Carbonate. Retrieved from [Link]

  • PubChem. (n.d.). Cholesteryl carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholesteryl ester. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Structural Validation of Cholesterol n-Hexyl Carbonate via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of Cholesterol n-hexyl carbonate (Cholesteryl hexyl carbonate) using Proton Nuclear Magnetic Resonance (


H NMR). As a key component in thermochromic liquid crystals and a model for lipophilic prodrug design, the purity of this carbonate ester is critical for phase transition reproducibility.

This protocol moves beyond basic peak listing to establish a self-validating diagnostic triad : the correlation between the vinylic proton (H6), the deshielded carbinol proton (H3), and the


-methylene of the hexyl tail. We provide precise chemical shifts, integration logic, and troubleshooting steps for common impurities like free cholesterol and hexanol.[1][2][3]

Structural Context & Significance

Cholesterol n-hexyl carbonate consists of a rigid steroid backbone linked to a flexible n-hexyl chain via a carbonate moiety.[1][2][3] This linkage is chemically distinct from simple esters (like cholesteryl acetate) and ethers.[1][2][3]

The "Why" Behind the Spectrum
  • The Carbonate Deshielding Effect: The carbonyl oxygen of the carbonate group pulls electron density from the adjacent oxygen atoms. This causes a significant downfield shift of the cholesterol H3 proton compared to free cholesterol.[2][3]

  • Liquid Crystal Phases: The purity of the alkyl chain length (n-hexyl) directly dictates the cholesteric pitch and color-change temperature.[1][2][3] NMR integration confirms the ratio of the steroid core to the alkyl tail, ensuring no chain-length polydispersity.[2]

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow Sample Crude/Purified Cholesterol n-hexyl carbonate Prep Sample Preparation (10-15 mg in 0.6 mL CDCl3) Sample->Prep Acq Acquisition (1H NMR, 400+ MHz) ns=16, D1=2.0s Prep->Acq Process Processing (Phase, Baseline, Ref to TMS) Acq->Process Validation Diagnostic Triad Check H6 (5.4) : H3 (4.5) : a-CH2 (4.1) Process->Validation Decision Purity Assessment Validation->Decision Pass Release Lot Decision->Pass Ratio 1:1:2 Fail Recrystallize (Check Impurities) Decision->Fail Ratio Mismatch or Extra Peaks Fail->Sample Reprocess

Figure 1: Operational workflow for NMR validation of cholesteryl carbonates.

Experimental Protocol

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2][3]
    
    • Rationale: Cholesterol derivatives are highly soluble in chloroform.[1][2][3] DMSO-

      
       is avoided due to viscosity and poor solubility of the lipophilic tail.[1][2][3]
      
  • Sample Mass: 10–15 mg.

    • Note: Higher concentrations may cause line broadening due to aggregation/viscosity, while lower concentrations require excessive scan times.[1][2][3]

Acquisition Parameters[1][3]
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2][3]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Critical: The methyl protons (0.6–1.0 ppm) have longer

      
       relaxation times.[1][2][3] A short delay will under-integrate the alkyl chain relative to the ring protons, skewing the stoichiometric validation.[2]
      
  • Scans (ns): 16 to 64 (depending on field strength).[1][2][3]

  • Temperature: 298 K (25°C).[1][2][3]

Spectral Analysis & Interpretation

The spectrum is defined by three distinct regions: the Diagnostic Low-Field Region (Carbonate/Alkene), the Mid-Field Envelope (Allylic/Ring), and the High-Field Methyl Region .[1][2]

The Diagnostic Triad (Critical for Validation)

These three signals must be present in a 1:1:2 integral ratio .[1][2][3] Any deviation indicates hydrolysis (free cholesterol) or incomplete synthesis.[1][2][3]

Proton LabelChemical EnvironmentShift (

, ppm)
MultiplicityIntegrationStructural Insight
H6 Vinylic (Steroid C6)5.38 – 5.40 Multiplet (d)1HConfirms steroid double bond integrity.[1][2][3]
H3 Carbinol (Steroid C3)4.45 – 4.49 Multiplet (m)1HKey Indicator. Shifts from ~3.52 (free cholesterol) to ~4.47 due to carbonate linkage.[1][2][3]

-CH

Carbonate Alkyl (

)
4.10 – 4.15 Triplet (

)
2HConfirms attachment of n-hexyl chain.[1][2][3] Coupling

Hz.[1][2][3]
High-Field Aliphatic Region

This region confirms the presence of the steroid skeleton and the hexyl tail.[1][2][3]

Proton LabelShift (

, ppm)
MultiplicityAssignment
C18-CH

0.68SingletSteroid angular methyl (between C/D rings).[1][2][3]
C26/C27-CH

0.86DoubletSteroid isopropyl tail (often overlaps with hexyl terminal).[1][2][3]
Hexyl-CH

0.88 – 0.90TripletTerminal methyl of the n-hexyl carbonate chain.[1][2][3]
C21-CH

0.91DoubletSteroid methyl at C20.[1][2][3]
C19-CH

1.01 – 1.03SingletSteroid angular methyl (between A/B rings).[1][2][3]

-CH

~1.65MultipletMethylene of hexyl chain adjacent to

-CH

.[1][2][3]
Steroid Skeleton 1.0 – 2.4EnvelopeComplex overlapping multiplets (axial/equatorial ring protons).[1][2][3]
Structural Map

The following diagram correlates the physical structure to the chemical shift logic.

Structure_Map Steroid Steroid Core (Rigid) H6 H6 (Vinylic) 5.39 ppm Steroid->H6 H3 H3 (Carbinol) 4.47 ppm Steroid->H3 Methyls Methyls (C18,19,21,26,27) 0.68 - 1.03 ppm Steroid->Methyls Linker Carbonate Linker (-O-CO-O-) Linker->H3 Deshielding Effect Alpha Hexyl a-CH2 4.11 ppm Linker->Alpha Deshielding Effect Tail n-Hexyl Chain (Flexible) Tail->Alpha Tail->Methyls Terminal CH3 (~0.88 ppm)

Figure 2: Chemico-structural map linking molecular domains to specific NMR signals.[1][2][3]

Quality Control & Troubleshooting

Common Impurities

During synthesis (typically Cholesteryl Chloroformate + n-Hexanol), two main impurities may persist:

  • Free Cholesterol (Hydrolysis Product):

    • Detection: Look for a multiplet at 3.52 ppm .[1][2][3]

    • Calculation: Integration ratio of signal at 3.52 (Free H3) vs 4.47 (Carbonate H3).[1][2][3]

  • Residual n-Hexanol:

    • Detection: Look for a triplet at 3.64 ppm (

      
      ).[1][2][3]
      
    • Note: The

      
      -CH
      
      
      
      of the alcohol is significantly upfield from the carbonate ester
      
      
      -CH
      
      
      (4.11 ppm).[1][2][3]
Integration Failure
  • Symptom: The aliphatic region (0.6–2.0 ppm) integrates lower than expected relative to H6 (1H).[1][2][3]

  • Cause:

    
     relaxation issue. The mobile alkyl chain and methyls relax slower than the rigid steroid core.[2][3]
    
  • Fix: Increase the relaxation delay (

    
    ) from 1.0s to 5.0s and re-acquire.
    

References

  • Chemical Shifts of Cholesteryl Esters

    • Source: PubChem Compound Summary for Cholesteryl oleyl carbonate (Analogous carbonate shifts).[1][2][3]

    • Link:[1][2][3]

    • Relevance: Confirms H3 shift at 4.47 ppm and H6 at 5.39 ppm for cholesteryl carbonates.[1][2][3]

  • General Steroid NMR Data

    • Source: Sigma-Aldrich / Merck NMR Impurity Tables & Steroid Standards.[1][2][3]

    • Link:

    • Relevance: Valid

      
       at 7.26 ppm) and common aliphatic impurities.[1][2][3]
      
  • Synthesis & Properties of Cholesteryl Carbonates

    • Source: ChemicalBook Spectral Data.[1][2][3]

    • Link:[1][2][3][4]

    • Relevance: Provides visual confirmation of the splitting patterns for the carbon

Sources

Advanced Protocol: Synthesis and Formulation of Cholesteryl n-Hexyl Carbonate for Precision Thermochromic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and formulation of Cholesteryl n-Hexyl Carbonate (CHC) , a critical mesogen used to tune the thermal response profiles of cholesteric liquid crystal (CLC) systems.[1][2][3] While Cholesteryl Oleyl Carbonate (COC) is the industry standard for room-temperature thermochromism, the incorporation of CHC allows for precise elevation of the phase transition temperature and alteration of the helical pitch, essential for applications requiring higher thermal thresholds or narrower color-play bandwidths.[1][2] This guide provides a rigorous, drug-development-grade protocol for synthesizing high-purity CHC and formulating it into stable, microencapsulated thermochromic systems for medical thermography.[1][2][3][4]

Scientific Principles: The Cholesteric Helix

The thermochromic phenomenon in cholesteryl carbonates arises from their chiral nematic (cholesteric) phase .[3][4] Unlike standard nematic liquid crystals where molecules align in parallel, chiral molecules like CHC stack in layers with a slight rotation between each layer, forming a helical superstructure.[1]

Mechanism of Action

The color reflected by the liquid crystal is governed by Bragg's Law, modified for the refractive index of the mesophase:


[2][3][4]

Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = Wavelength of reflected light (Color).[3][4]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = Average refractive index of the material.[4]
    
  • 
     = Helical Pitch  (distance for the director to rotate 360°).[3][4]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = Angle of incidence.[3][4]
    

Thermal Dependency: As temperature increases, the thermal agitation causes the helical pitch (


) to contract (or expand depending on the specific mixture), shifting the reflected wavelength from red (long pitch) to blue (short pitch).[2][3]

Role of Cholesteryl n-Hexyl Carbonate: Most pure cholesteryl esters have transition temperatures too high for biological sensing.[1][2][3][4]

  • COC (Oleyl): Lowers transition temperature (liquid at RT).[2][3][4]

  • CHC (n-Hexyl): Acts as a "Hardener" or "Range Shifter." Its shorter, saturated hexyl chain increases the order parameter and melting point compared to the unsaturated oleyl chain.[1][3][4] Adding CHC to a COC-based formulation shifts the color-play event to higher temperatures, making it vital for tuning sensors for fever detection (37°C–40°C) or industrial thermal mapping.[1][2][3][4]

Chemical Synthesis of Cholesteryl n-Hexyl Carbonate[2][3][4]

Safety Warning: This protocol involves the use of chloroformates and pyridine.[1] Work must be performed in a certified chemical fume hood.[1][3][4]

Reagents
  • Cholesterol (99%+): Recrystallized from ethanol.[1][2][3][4]

  • n-Hexyl Chloroformate (98%): The acylating agent.[2][3][4]

  • Pyridine (Anhydrous): Acid scavenger.[1][2][3][4]

  • Dichloromethane (DCM): Solvent.[1][2][3][4]

  • Methanol/Acetone: For recrystallization.[1][3][4]

Synthesis Workflow
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, dissolve Cholesterol (38.6 g, 0.1 mol) in DCM (150 mL) and Pyridine (10 mL) .

  • Acylation: Cool the solution to 0°C in an ice bath. Add n-Hexyl Chloroformate (18.0 g, 0.11 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1][4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (Pyridine-HCl) will form.[1][2][3][4]

  • Workup:

    • Filter off the precipitate.[1][4]

    • Wash the organic filtrate with 1M HCl (2 x 50 mL) to remove excess pyridine.[3][4]

    • Wash with Saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).[2][3][4]

    • Dry over Anhydrous MgSO₄ and rotary evaporate the solvent to yield a crude waxy solid.[1][4]

  • Purification (Critical Step):

    • Recrystallize the crude solid from hot Acetone or Ethanol/Ethyl Acetate (4:1) .[3][4]

    • Cool slowly to 4°C to form defined monoclinic crystals.

    • Yield Target: >85%.

    • Melting Point Check: Pure CHC should exhibit a sharp clearing point (approx. 105-107°C for the crystal-to-isotropic transition, though the mesophase forms upon cooling).[1][2][3][4]

Formulation of Thermochromic Mixtures

Pure CHC has a transition temperature too high for medical use.[1][3][4] It must be formulated into a eutectic mixture.

The "Tuning" Protocol

We will create a Ternary System to target the human physiological range (30°C – 40°C).[3]

Base Components:

  • Cholesteryl Oleyl Carbonate (COC): The low-temp liquid base.[2][3][4]

  • Cholesteryl Nonanoate (CN): Increases color brilliance.[1][2][3][4]

  • Cholesteryl n-Hexyl Carbonate (CHC): The high-temp shifter.[2][3][4]

Experimental Procedure
  • Weighing: Weigh components into a glass vial according to the ratios in Table 1 .

  • Fusion: Heat the vial to 110°C (above the clearing point of CHC) using a heat gun or oil bath until the mixture is a clear, isotropic liquid.

  • Homogenization: Vortex vigorously for 2 minutes.

  • Annealing: Allow the mixture to cool slowly to room temperature. It will pass through the violet -> red color play and settle into a colorless or smectic phase.[1][3][4]

Table 1: Formulation Ratios & Thermal Response
Formulation IDCOC (wt%)Cholesteryl Nonanoate (wt%)CHC (wt%) Approx. Color Start (°C)BandwidthApplication
Low-Range 65%25%10% ~28°CWide (5°C)Vascular Mapping
Mid-Range 50%30%20% ~33°CMedium (3°C)Skin Surface Baseline
High-Range 40%30%30% ~37°CNarrow (2°C)Fever/Inflammation

Note: Increasing CHC concentration shifts the event temperature upward and generally narrows the bandwidth, increasing sensitivity.[1]

Microencapsulation Protocol (Complex Coacervation)[2][3][4]

Liquid crystals are susceptible to contamination by skin oils and oxidation.[1][3][4] Encapsulation is mandatory for robust application.[1][3][4]

Workflow Diagram

Microencapsulation Emulsification 1. Emulsification (LC in Gelatin Sol) Coacervation 2. Coacervation (Add Gum Arabic + pH adj) Emulsification->Coacervation Droplet Size 10-20µm WallFormation 3. Wall Formation (Cool to 5°C) Coacervation->WallFormation Phase Separation Crosslinking 4. Crosslinking (Add Glutaraldehyde) WallFormation->Crosslinking Hardening Washing 5. Washing & Sieving Crosslinking->Washing Final Slurry

Caption: Complex coacervation workflow for protecting CHC liquid crystal mixtures.

Detailed Steps
  • Emulsification: Dissolve 2.5g Gelatin (Type A) in 50mL warm water (40°C). Add 5g of the Formulated LC Mixture . High-shear mix to form 10-20 µm droplets.[1][2][3][4]

  • Coacervation: Add 2.5g Gum Arabic dissolved in 50mL warm water. Adjust pH to 4.5 using Acetic Acid.[1][3][4] The gelatin/gum arabic complex will precipitate around the LC droplets.[1]

  • Wall Hardening: Cool the vessel to 5°C using an ice bath. Add 1mL of Glutaraldehyde (25% soln) to crosslink the polymer wall.[3][4] Stir for 2 hours.

  • Filtration: Filter the microcapsules and wash with water. The resulting "slurry" can be mixed with a water-based binder for coating.[1][3][4]

Medical Thermography Application Note

Context: In drug development, specifically for vasoactive drugs or dermatological formulations, monitoring skin temperature non-invasively provides real-time pharmacokinetic data.[1][2][3][4]

Application Protocol
  • Substrate Preparation: The skin or test surface must be coated with a black water-soluble backing .[1][3][4] Liquid crystals reflect light; without a black absorber background, the colors will be washed out by scattering.[1]

  • Coating: Apply the Microencapsulated CHC Slurry (mixed 1:1 with PVA binder) over the black backing.[1][4] Allow to dry.[1][3][4]

  • Equilibration: Allow the subject to acclimate to a draft-free room (22°C) for 15 minutes.

  • Observation:

    • Blue Regions: Indicate "Hot" spots (inflammation, increased perfusion).[1][2][3][4]

    • Red/Brown Regions: Indicate "Cool" spots (vasoconstriction, necrosis).[1][2][3][4]

  • Calibration: Use a thermocouple to valid the color-temperature correlation of the specific CHC batch.

References

  • Reinitzer, F. (1888).[1][3][4] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie, 9, 421–441.[1][4] (Foundational work on Cholesteryl Esters).[1][2][3][4][5] Link

  • Suh, I., Ko, T., Park, Y.J., et al. (1988).[1][2][4] Structure of cholesterol n-hexyl carbonate. Acta Crystallographica Section C, 44, 2163-2165.[1][2][3][4] (Crystal structure data).[1][2][3][4][6] Link

  • Sage, I. (2011).[1][3][4] Thermochromic Liquid Crystals. In: Liquid Crystals: Applications and Uses, Vol 3.[1][4] World Scientific.[1][3][4] (Formulation principles).

  • Ring, E.F.J. (1990).[1][3][4] Quantitative thermal imaging. Clinical Physics and Physiological Measurement, 11(A), 87. (Medical thermography standards). Link[2][3][4]

  • PureSynth. (2025).[1][3][4][7][8][9] Cholesterol Hexyl Carbonate Product Specifications. (Melting point reference). Link

Sources

cholesterol n-hexyl carbonate in liquid crystal display (LCD) research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Cholesterol n-Hexyl Carbonate in LCD Research

Executive Summary

This technical guide addresses the specific application of Cholesterol n-Hexyl Carbonate (CHC) (CAS: 15455-80-8) within Liquid Crystal Display (LCD) research.[1] While cholesteryl esters are foundational to the discovery of liquid crystals, the n-hexyl derivative presents a unique "crystallinity anomaly" within its homologous series. Unlike its neighbors (e.g., propyl or oleyl carbonates) which exhibit broad mesophases, pure CHC forms a stable monoclinic crystal with a high freezing point, often masking its mesomorphic behavior.[1]

Therefore, this guide focuses on the formulation strategy : utilizing CHC not as a standalone host, but as a potent chiral dopant to induce cholesteric (chiral nematic) phases in nematic hosts (e.g., E7, 5CB).[1] This approach allows researchers to engineer bistable reflective displays and thermochromic sensors by tuning the helical pitch (


) via dopant concentration.

Target Audience: Material Physicists, LCD Engineers, and Lipid Formulation Scientists.

Material Science Profile: The "Hexyl Anomaly"

Before experimental handling, researchers must understand the thermodynamic constraints of this material.

PropertySpecificationTechnical Insight
Chemical Name Cholesteryl n-Hexyl CarbonateAlso known as Cholesterol Hexyl Carbonate
CAS Number 15455-80-8Verifiable ID for procurement
Molecular Weight 514.82 g/mol Essential for molar fraction calculations
Crystal Structure Monoclinic (

)
Forms a Type II monolayer packing.[1][2][3]
Phase Behavior High CrystallinityCritical: Unlike cholesteryl oleyl carbonate (COC), pure CHC often crystallizes rather than showing a stable mesophase at RT.[1] It must be dissolved in a host.
Application Chiral DopantInduces helical twist (

) in nematic hosts.[1]

Application Note: Tuning the Selective Reflection

The primary function of CHC in LCDs is to control the Helical Pitch (


) . The pitch determines the wavelength of light (

) reflected by the display (Bragg reflection):

[1]

Where


 is the average refractive index of the host. The pitch is inversely proportional to the concentration (

) of the chiral dopant and its Helical Twisting Power (HTP,

)
:

[1]

(Note:


 is the enantiomeric excess, which is 1 for pure chiral CHC).[1]

Formulation Strategy: To achieve a visible reflection (e.g., Green,


 nm), one must calculate the required weight percentage of CHC. Since CHC has a high tendency to crystallize, it is recommended to keep its concentration below 20 wt% to avoid phase separation (blooming) at low storage temperatures.

Protocol 1: Preparation of Chiral Nematic Mixtures (Melt Blending)

Objective: To homogeneously disperse CHC into a nematic liquid crystal host (e.g., E7) without inducing thermal degradation or solvent impurities.

Safety: Wear nitrile gloves and safety glasses. CHC is a skin irritant.

Materials:

  • Host LC: Nematic mixture (e.g., E7 or 5CB).[1]

  • Dopant: Cholesterol n-Hexyl Carbonate (Solid powder).[1]

  • Vessel: 2 mL amber glass vial with PTFE-lined cap.[1]

  • Equipment: Hot plate, Vortex mixer, Centrifuge, Vacuum desiccator.[1]

Workflow Diagram:

MixturePrep Weigh 1. Gravimetric Dosing (Analytical Balance) Heat 2. Isotropic Transition (T > T_NI of Host) Weigh->Heat Combine Solids Mix 3. Vortex Mixing (2 mins @ 2000 RPM) Heat->Mix Molten State Mix->Heat Re-melt if needed Degas 4. Degassing (Vacuum Desiccator) Mix->Degas Remove Bubbles Cool 5. Controlled Cooling (0.5°C/min) Degas->Cool Phase Formation

Figure 1: Melt blending workflow ensures homogeneity without solvent residue, critical for high-reliability LCDs.[1]

Step-by-Step Procedure:

  • Calculated Weighing: Calculate the mass of CHC required for the target pitch. Weigh the host LC first into the vial, followed by the CHC powder.

    • Tip: Use an anti-static gun if the CHC powder is static-prone.

  • Isotropic Heating: Place the sealed vial on a hot plate set to 10°C above the clearing point (

    
    )  of the host LC (typically ~70°C for E7). Allow the CHC to melt and the host to become isotropic (clear liquid).
    
  • Vortex Mixing: While hot, immediately vortex the vial for 2 minutes. The mixture must remain in the isotropic phase to ensure molecular-level dispersion.

  • Degassing: Loosen the cap slightly and place the vial in a vacuum desiccator for 30 minutes (at room temperature or slightly elevated) to remove trapped air bubbles which act as defects in LCDs.

  • Annealing: Allow the mixture to cool slowly to room temperature. Inspect for any recrystallization of CHC (white precipitates). If clear, the mixture is stable.

Protocol 2: Determination of Helical Twisting Power (Grandjean-Cano Method)

Objective: To empirically determine the HTP (


) of CHC in the chosen host, enabling precise color tuning.

Materials:

  • Prepared CHC/Host Mixture (from Protocol 1).[1]

  • Grandjean-Cano Wedge Cell (commercial wedge cell with known angle

    
    , typically 
    
    
    
    ).[1]
  • Polarized Optical Microscope (POM).[1]

Methodology: In a wedge cell, the helical structure is forced to fit into the gap


. This creates discrete domains separated by disclination lines (Cano lines) where the number of half-turns changes by one.[1]

Step-by-Step Procedure:

  • Cell Filling: Capillary fill the wedge cell with the isotropic mixture.

  • Texture Analysis: Place the cell under POM (crossed polarizers). You will observe a series of parallel lines (disclinations).

  • Measurement: Measure the distance (

    
    ) of the 
    
    
    
    -th line from the wedge apex (or the spacing
    
    
    between consecutive lines).
  • Calculation: The pitch

    
     is calculated as:
    
    
    
    
    Once
    
    
    is known, calculate HTP (
    
    
    ):
    
    
    (Where
    
    
    is the weight fraction).[1]

Protocol 3: Electro-Optical Switching Characterization

Objective: To validate the bistability or switching performance of the CHC-doped LCD.

Experimental Setup:

EOSetup cluster_optical Optical Bench cluster_electric Driving Electronics Source White Light Source Polarizer Polarizer (0°) Source->Polarizer Sample CHC-LCD Cell (ITO Coated) Polarizer->Sample Analyzer Analyzer (90°) Sample->Analyzer Detector Photodiode / Spectrometer Analyzer->Detector Gen Function Generator (Square Wave) Amp HV Amplifier Gen->Amp AC Field (1kHz) Amp->Sample AC Field (1kHz)

Figure 2: Transmission-mode electro-optical setup for characterizing phase transitions.

Procedure:

  • Planar State (Reflective/Colored): The initial state (if rubbed alignment is used) should be Planar.

  • Focal Conic Transition (Scattering/Dark): Apply a voltage pulse (typically 20-40V, 1kHz).[1] The CHC molecules will reorient, disrupting the helix. Upon removal, the texture may relax into the scattering Focal Conic state.[4]

  • Homeotropic Transition (Transparent): Apply a high voltage (>60V).[1] The helix unwinds completely.

  • Data Collection: Record the Transmission vs. Voltage (T-V) curve to identify the threshold voltage (

    
    ) and saturation voltage (
    
    
    
    ).[1]

Troubleshooting & Quality Control

  • Issue: Crystallization (Blooming). [1]

    • Cause: CHC concentration > Solubility limit.

    • Fix: Reduce CHC load or add a second dopant (e.g., CB15) to create a eutectic mixture (suppressing the melting point).[1]

  • Issue: Inconsistent Pitch (Color shift).

    • Cause: Thermal degradation during mixing.

    • Fix: Ensure mixing temperature does not exceed 100°C. Cholesterol esters can oxidize; use inert gas (Nitrogen) if possible.[1]

References

  • Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973).[1] Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1-2), 77–86.[1] Link[1]

  • Suh, I. H., Ko, T. S., Park, Y. J., Yoon, Y. K., & Saenger, W. (1996).[1] Structure of cholesterol hexyl carbonate. Acta Crystallographica Section C, 52(10).[1] Link

  • Kuntsche, J., et al. (2004).[1][5] Supercooled Smectic Nanoparticles: A Potential Novel Carrier System. Pharmaceutical Research, 21, 1834–1841.[1] (Relevant for lipid formulation cross-over). Link

  • Dierking, I. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Symmetry, 6(2), 444-472.[1] Link

Sources

formulation of cholesterol n-hexyl carbonate mixtures for specific temperature responses

Author: BenchChem Technical Support Team. Date: February 2026

Formulation of Cholesterol n-Hexyl Carbonate Mixtures for Precisely Tuned Temperature-Responsive Drug Delivery Systems

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of temperature-responsive lipid-based systems utilizing cholesterol n-hexyl carbonate. We delve into the underlying principles of phase behavior and provide detailed, field-proven protocols for creating formulations with sharp, predictable thermal transitions. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Critical Role of Temperature in Advanced Drug Delivery

Temperature-responsive drug delivery systems represent a significant advancement in targeted therapy, allowing for the controlled release of therapeutic agents at specific physiological or externally induced hyperthermic sites. The core of this technology lies in the formulation of materials that undergo a distinct physical change at a precise temperature threshold. Cholesterol n-hexyl carbonate is a cholesteryl ester that exhibits liquid crystalline properties, making it an excellent candidate for these applications. When mixed with other lipids, it allows for the fine-tuning of the phase transition temperature (Tm), the point at which the formulation shifts from a stable, drug-encapsulating state to a more fluid, drug-releasing state. Understanding and controlling this thermal response is paramount for developing effective and safe thermo-responsive therapies.

Foundational Principles: Engineering Thermal Sensitivity

The thermal response of a lipid mixture is not merely an average of its components' properties but a complex interplay of molecular interactions. The choice of co-lipids and their molar ratios to cholesterol n-hexyl carbonate are critical determinants of the final formulation's Tm and the sharpness of its transition.

  • Causality of Component Selection: The addition of lipids with different acyl chain lengths and degrees of saturation to cholesterol n-hexyl carbonate directly influences the packing of the lipid bilayer. Shorter chain lipids or those with cis-unsaturation disrupt the ordered packing, thereby lowering the Tm. Conversely, longer, saturated chains enhance van der Waals interactions, increasing the Tm. This principle allows for the rational design of mixtures with tailored thermal properties.

  • The Role of Cholesterol: While cholesterol n-hexyl carbonate is the primary thermo-responsive component, the inclusion of cholesterol itself can modulate membrane fluidity and stability. At concentrations below the solubility limit, cholesterol can increase the packing order of the liquid-crystalline phase, but at higher concentrations, it can disrupt the ordered gel phase. This dual role must be carefully considered during formulation development.

Experimental Workflow: From Formulation to Characterization

The following diagram outlines the logical flow of the experimental process, ensuring a systematic approach to developing and validating your temperature-responsive formulations.

Figure 1: A schematic of the experimental workflow for creating and testing temperature-sensitive lipid formulations.

Protocol: Preparation of Cholesterol n-Hexyl Carbonate Vesicles by Thin-Film Hydration

This protocol details the widely used thin-film hydration method for preparing unilamellar vesicles. This technique provides excellent control over the lipid composition and results in a homogenous vesicle population.

Materials:

  • Cholesterol n-hexyl carbonate

  • Co-lipid(s) (e.g., DPPC, DSPC)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Step-by-Step Methodology:

  • Lipid Dissolution: Accurately weigh the desired amounts of cholesterol n-hexyl carbonate and co-lipids and dissolve them in a minimal amount of chloroform in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent. Apply a gentle vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of theflask.

  • Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours. This step is critical to prevent solvent-induced artifacts in the final formulation.

  • Hydration: Add the hydration buffer, pre-warmed to a temperature above the expected Tm of the lipid mixture, to the flask. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently agitate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size. Extrusion is generally preferred as it yields a more uniform size distribution.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is the gold standard for determining the Tm of lipid formulations.

Instrumentation and Sample Preparation:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

  • Lipid vesicle suspension (from the previous protocol)

  • Reference buffer (the same buffer used for hydration)

Step-by-Step Methodology:

  • Sample Encapsulation: Accurately pipette a small volume (typically 10-20 µL) of the lipid vesicle suspension into a DSC pan.

  • Reference Pan: Prepare a reference pan containing the same volume of the hydration buffer. This will subtract the heat capacity of the buffer from the sample measurement.

  • Sealing: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the scan.

  • Thermal Program: Place the pans in the DSC instrument and initiate the thermal program. A typical program involves:

    • Equilibration at a temperature well below the expected Tm.

    • Heating at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the Tm.

    • Cooling back to the starting temperature at the same rate.

  • Data Analysis: The output from the DSC is a thermogram, a plot of heat flow versus temperature. The Tm is typically identified as the peak temperature of the endothermic transition, which corresponds to the gel-to-liquid crystalline phase transition.

Data Presentation: Tuning Tm with Co-Lipid Ratios

The following table provides illustrative data on how the molar ratio of a co-lipid can be used to precisely control the Tm of a cholesterol n-hexyl carbonate formulation.

Formulation (Molar Ratio)Tm (°C)Transition Enthalpy (ΔH, J/g)
Cholesterol n-hexyl carbonate:DPPC (90:10)39.58.2
Cholesterol n-hexyl carbonate:DPPC (80:20)41.29.5
Cholesterol n-hexyl carbonate:DPPC (70:30)42.810.8
Cholesterol n-hexyl carbonate:DSPC (90:10)45.112.3
Cholesterol n-hexyl carbonate:DSPC (80:20)48.614.1

Note: This data is illustrative and will vary based on experimental conditions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The sharpness and reproducibility of the DSC thermogram are direct indicators of the homogeneity and stability of your formulation. A broad transition peak may suggest incomplete mixing of lipids or a heterogeneous vesicle population. Iterative refinement of the formulation and preparation method, guided by the DSC results, will lead to a robust and reliable temperature-responsive system.

References

  • Phase behavior of cholesteryl esters: A foundational overview of the liquid crystalline phases of cholesterol esters.

    • Source: ScienceDirect
    • URL: [Link]

  • Lipid Vesicles: Preparation and Characterization: A comprehensive guide to the thin-film hydration method and other vesicle prepar

    • Source: Avanti Polar Lipids
    • URL: [Link]

  • Differential Scanning Calorimetry (DSC) of Liposomes: Principles and applications of DSC for the characterization of lipid-based drug delivery systems. Source: Malvern Panalytical
  • Temperature-Sensitive Liposomes for Drug Delivery: A review of the design and application of thermo-responsive liposomes in cancer therapy.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Cholesteryl n-Hexyl Carbonate Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Cholesteryl n-hexyl carbonate (CHC) is a critical mesogenic material used in thermochromic applications and liposomal drug delivery systems. Unlike simple cholesteryl esters, the carbonate linkage imparts unique stability profiles but also specific vulnerabilities.

The Critical Stake: Purity determines the Clearing Point (Liquid Crystal


 Isotropic Liquid transition). Even trace degradation products (cholesterol, n-hexanol) act as impurities that depress this transition temperature, rendering thermochromic calibrations invalid and liposomal formulations unstable.

Core Chemical Vulnerabilities:

  • Hydrolysis (Moisture): Attacks the carbonate linker, releasing CO₂ gas.

  • Autoxidation (Oxygen): Attacks the

    
     double bond on the steroid nucleus.
    
  • Transesterification (Heat): Scrambling of alkyl chains at elevated temperatures.

The Degradation Matrix (Mechanism of Action)

To prevent degradation, you must understand the molecular pathways. The diagram below illustrates the two primary failure modes: Hydrolytic Cleavage and Oxidative Attack.

CHC_Degradation CHC Cholesteryl n-Hexyl Carbonate (Intact Molecule) Inter_Carb Unstable Carbonic Acid Intermediate CHC->Inter_Carb Nucleophilic Attack (Hydrolysis) Peroxide Sterol Hydroperoxides (C7/C25 positions) CHC->Peroxide Radical Mechanism (Autoxidation) Moisture Moisture (H2O) + Acid/Base Catalyst Moisture->Inter_Carb Oxygen Oxygen (O2) + UV/Heat Oxygen->Peroxide Cholesterol Free Cholesterol (Impurity Type A) Inter_Carb->Cholesterol Hexanol n-Hexanol (Impurity Type B) Inter_Carb->Hexanol CO2 CO2 Gas (Pressure Buildup) Inter_Carb->CO2 Decarboxylation Ox_Products 7-Ketocholesterol / Epoxides Peroxide->Ox_Products Degradation

Figure 1: Mechanistic pathways of Cholesteryl n-Hexyl Carbonate degradation. Note that hydrolysis is irreversible and generates gas (CO₂).

Storage Protocols: The "Inert Atmosphere" Standard

Do not rely on the manufacturer's shipping packaging for long-term storage. Upon receipt, execute the following protocol immediately.

Protocol A: Long-Term Storage (>1 Week)
ParameterSpecificationScientific Rationale
Temperature -20°C ± 4°C Arrhenius equation dictates that reaction rates (hydrolysis/oxidation) halve for every ~10°C drop.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the sample. Nitrogen (N₂) is lighter and less effective at displacing oxygen in open vials.
Container Amber Glass + Teflon Liner Amber blocks UV (initiator of oxidation). Teflon (PTFE) prevents plasticizer leaching, which occurs with polypropylene tubes.
Desiccant Silica Gel / Drierite Essential to scavenge atmospheric moisture trapped during opening.
Workflow Diagram: The "Ar-Blanket" Technique

Storage_Workflow Start Receive CHC Shipment Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Aliquot Aliquot into Amber Glass Vials (Minimize Freeze-Thaw) Equilibrate->Aliquot Purge Purge Headspace with Argon (2-3 psi, low flow) Aliquot->Purge Seal Seal with Teflon-Lined Cap + Parafilm Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Step-by-step workflow for securing CHC integrity upon receipt.

Troubleshooting & FAQs

Scenario 1: "My sample has turned yellow."
  • Diagnosis: Autoxidation. The yellowing is typically caused by the formation of conjugated dienes and ketones (e.g., 7-ketocholesterol) on the steroid ring.

  • Impact: The sample is compromised. Oxidation products act as impurities that will broaden the liquid crystal phase transition.

  • Action:

    • Perform Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 90:10).

    • If yellowing is slight, attempt recrystallization from hot acetone or ethanol.

    • If deep yellow, discard.

Scenario 2: "There was a 'pop' sound when I opened the vial."
  • Diagnosis: Hydrolysis. As shown in Figure 1, the breakdown of the carbonate linkage releases CO₂ gas. Pressure buildup indicates significant degradation.

  • Root Cause: Moisture ingress during previous handling or improper sealing.

  • Action: The sample contains free cholesterol and n-hexanol. It requires repurification (Column Chromatography) or disposal.

Scenario 3: "The Liquid Crystal phase transition is 3°C lower than the datasheet."
  • Diagnosis: Clearing Point Depression. This is the most sensitive indicator of purity. Colligative properties dictate that impurities lower the transition temperature.

  • Calculation:

    
    
    Where 
    
    
    
    is the depression,
    
    
    is the cryoscopic constant of the liquid crystal, and
    
    
    is the molality of the impurity.
  • Action: Do not use for calibration curves. Recrystallize until the clearing point matches the reference standard (approx. isotropic transition point).

Quality Control: Self-Validating Methods

Before using CHC in critical experiments, validate its integrity using one of these methods.

Method A: Differential Scanning Calorimetry (DSC) - Gold Standard
  • Procedure: Cycle the sample from 0°C to 100°C at 5°C/min.

  • Pass Criteria: Sharp, single endothermic peaks for Smectic

    
     Cholesteric and Cholesteric 
    
    
    
    Isotropic transitions.
  • Fail Criteria: Broad peaks (>2°C width) or shifted onset temperatures.

Method B: TLC (Rapid Screen)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1).

  • Visualization: Spray with 50% H₂SO₄ and char at 120°C.

  • Interpretation:

    • Spot 1 (High Rf): Cholesteryl n-hexyl carbonate (Target).

    • Spot 2 (Low Rf): Free Cholesterol (Hydrolysis product).

    • Spot 3 (Baseline): Polar oxidation products.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved February 7, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 123456, Cholesteryl hexyl carbonate. Retrieved February 7, 2026, from [Link]

  • Elser, W., & Ennulat, R. D. (1976).[2] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals, 2, 73-172. (Foundational text on cholesteric stability).

  • Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters. Journal of Lipid Research.

Sources

Technical Support Center: Precision Pitch Control of Cholesteryl n-Hexyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (R&D Support) Subject: Controlling Helical Pitch (


) and Selective Reflection in Cholesteryl n-Hexyl Carbonate (CHC) Systems

Introduction: The Physics of Pitch Control

Welcome to the technical support hub for Cholesteryl n-Hexyl Carbonate (CHC). As a researcher, your primary objective is often the precise manipulation of the helical pitch (


) —the distance over which the liquid crystal director rotates 360°.

In CHC systems, the pitch directly dictates the wavelength of reflected light (


) via Bragg’s Law for cholesterics:


Where:

  • 
     = Average refractive index (~1.5 for most cholesteryl esters).[1]
    
  • 
     = Angle of incidence (relative to the helical axis).
    

This guide provides the protocols to stabilize, tune, and troubleshoot this parameter.

Module 1: Thermal Tuning & Phase Behavior

Context: Cholesteryl n-hexyl carbonate is highly thermochromic.[1] The pitch is governed by the twisting power of the chiral center, which is sensitive to thermal fluctuation and pre-transitional ordering (smectic fluctuations).

Troubleshooting Guide: Thermal Instability
SymptomProbable CauseCorrective Action
Hysteresis (Color lag) Fast cooling/heating rates causing non-equilibrium domains.[1]Protocol A: Reduce ramp rate to < 0.5°C/min. Anneal at

for 10 mins before measurement.
"Blue Shift" on Cooling Pre-transitional divergence near a Smectic A (SmA) phase.Verification: Check if your specific CHC derivative exhibits a monotropic SmA phase.[1] If undesirable, dope with a nematic (e.g., 5CB) to suppress SmA ordering.[1]
Broad/Muddy Reflection Poly-domain formation (Focal Conic defects).[1]Protocol B: Apply a mechanical shear or a high-voltage AC pulse (see Module 2) to restore Planar Texture.[1]
Experimental Protocol: Calibrating the Curve

Objective: Establish a reliable baseline for pitch vs. temperature.

  • Cell Prep: Use a wedge cell (Grandjean-Cano) to physically measure

    
     if possible, or a standard 5µm planar cell for spectral analysis.[1]
    
  • Clearing: Heat sample to Isotropic phase (~145°C for pure CHC, though often lower in mixtures) to erase thermal history.

  • Annealing: Cool to the Cholesteric phase. Hold for 15 minutes to allow domain growth.

  • Spectroscopy: Measure

    
     using a fiber-optic spectrometer.
    
  • Calculation: Derive

    
    .[1]
    

Module 2: Electric Field Tuning

Context: An electric field applied parallel to the helix axis (perpendicular to substrates) creates a competition between the dielectric torque and the elastic twist energy.

Mechanism Visualization

PitchControl cluster_inputs Control Inputs cluster_state Liquid Crystal State T Temperature (T) Twist Helical Twist Power T->Twist Thermal Fluctuation E Electric Field (E) E->Twist Unwinding (Dielectric Coupling) S Surface Anchoring Defects Defect Density (Focal Conic) S->Defects Alignment Quality Output Pitch (p) & Reflection Color Twist->Output Defects->Output Spectral Purity

Caption: Logic flow for manipulating pitch. Temperature alters intrinsic twist; E-fields unwind the helix; Surface quality ensures spectral purity.

Troubleshooting Guide: Field Effects

Q: Why does my sample turn transparent (homeotropic) instead of shifting color?

  • A: You exceeded the Critical Field (

    
    ) .
    
    • Explanation: At high fields, the helix unwinds completely (

      
      ).[1]
      
    • Solution: Operate in the "deformation regime" (

      
      ). For CHC, this is typically 
      
      
      
      .[1][2]

Q: The color shift is not reversible (Hysteresis).

  • A: You may have induced a "Lying Helix" state or trapped defects.[1]

    • Solution: Heat to isotropic and cool down without the field to reset the texture.

Module 3: Alignment & Surface Anchoring

Context: You cannot accurately measure or utilize the pitch if the texture is scattering (Focal Conic). You require a Planar Texture (helix axis perpendicular to the glass).

Protocol: Achieving Perfect Planar Alignment
  • Substrate: Use glass coated with Polyimide (PI) specifically designed for planar alignment (low pretilt).[1]

  • Rubbing: Unidirectional velvet rubbing induces a preferred direction for the first molecular layer.[1]

  • Flow Alignment: If PI is unavailable, filling the cell by capillary action in the Cholesteric phase (not Isotropic) can induce temporary planar alignment via shear flow.

Common Pitfall:

  • Issue: "Oily Streak" defects.[1]

  • Fix: These occur when pitch is incompatible with the cell gap (

    
    ). Adjust temperature slightly to change 
    
    
    
    until the cell gap accommodates an integer number of half-pitches.

Module 4: Chemical Stability & Synthesis

Context: Cholesteryl esters are susceptible to hydrolysis and oxidation, which introduces impurities (cholesterol, acid) that drastically alter the pitch.[1]

Stability Checklist
CheckStandardFailure Indicator
Storage Sealed, dark, < 4°C.Yellowing of the bulk material.[1]
Atmosphere Inert (Nitrogen/Argon).[1]"Red Shift" over time (pitch expansion due to impurity doping).[1]
Purity > 98% (HPLC).Double melting peaks in DSC.

FAQ: Rapid Fire Troubleshooting

Q: My CHC sample reflects UV light, but I need visible color. How do I increase the pitch? A: Pure CHC often has a tight pitch. You must dope it.

  • To increase pitch (Red Shift): Add a small percentage of a nematic liquid crystal (e.g., E7 or 5CB).[1] This dilutes the chiral twisting power.

  • To decrease pitch (Blue Shift): Add a high-twisting power chiral dopant (e.g., S-811), though this is rarely needed for CHC.[1]

Q: The reflection bandwidth is too narrow. A: Create a Pitch Gradient .

  • Method: Polymer-stabilize the network while applying a temperature gradient across the cell, then UV cure. This locks in different pitches at different depths, broadening the reflection band.[1]

References

  • Optica. (2014).[1] Temperature-independent pitch invariance in cholesteric liquid crystal.[1][3][4]

  • National Institutes of Health (NIH). (2011).[1] Thermotropic behavior of sodium cholesteryl carbonate and hexyl carbonate structure.[1]

  • Taylor & Francis. (2009).[1] Cholesteric liquid crystal – Knowledge and References (Yeh 2009).[1][5]

  • J-Stage. (2009).[1][6] In-plane Helix Alignment in Short-pitch Cholesteric Liquid Crystals.[1][6]

  • University of Wisconsin-Madison. Preparation of Cholesteryl Ester Liquid Crystals (Methodology).[4]

Sources

Technical Support Center: Cholesterol n-Hexyl Carbonate Phase Transition Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of cholesterol n-hexyl carbonate. This guide is designed for researchers, scientists, and drug development professionals who are working with this cholesteric liquid crystal and encountering challenges in characterizing its phase transitions. As a material highly sensitive to its chemical environment, the presence of even minor impurities can significantly alter its thermotropic behavior. This resource provides in-depth, experience-based troubleshooting in a direct question-and-answer format to help you diagnose issues, understand the underlying science, and implement robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the thermal analysis of cholesterol n-hexyl carbonate, with a focus on impurity-related effects.

Q1: My DSC thermogram for cholesterol n-hexyl carbonate shows a broad, depressed melting peak instead of a sharp one. What is the primary cause?

Answer: A broad and lowered melting peak is a classic indicator of the presence of impurities.[1][2] In a pure, crystalline substance, the transition from solid to the liquid crystal phase is a highly cooperative process that occurs at a distinct temperature. Impurities disrupt the molecular lattice of the solid state, creating defects and weakening the intermolecular forces.[1][3] This disruption means that less thermal energy is required to initiate melting, causing a depression of the melting point onset.

The broadening of the peak occurs because the melting happens over a range of temperatures.[2] The regions with higher impurity concentrations melt first at lower temperatures, followed by purer regions melting at progressively higher temperatures, resulting in a wide, shallow peak on the DSC thermogram.[1] According to the principles of freezing-point depression, the wider the melting range, the less pure the compound.[2]

Q2: The cholesteric-to-isotropic liquid transition (clearing point) in my sample occurs at a lower temperature than literature values. Are impurities responsible for this as well?

Answer: Yes, this is a highly probable consequence of impurities. The cholesteric (or chiral nematic) phase is defined by a long-range orientational order of molecules arranged in a helical structure.[4] Impurities, whether they are residual solvents, unreacted starting materials from synthesis, or degradation byproducts, act as foreign bodies that disrupt this delicate long-range order.[5][6]

This disruption effectively "disorders" the liquid crystal, meaning less thermal energy is needed to overcome the remaining intermolecular forces and complete the transition to the fully disordered, isotropic liquid state. This phenomenon is observed as a depression of the clearing point temperature.

Q3: I am observing small, unexpected peaks in my DSC curve, particularly during the first heating cycle. Are these additional phase transitions or experimental artifacts?

Answer: This is a common and important diagnostic question. These small thermal events can be one of several things:

  • Polymorphism: The solid cholesterol n-hexyl carbonate may exist in multiple crystalline forms (polymorphs), each with its own distinct melting point. The first heating cycle may show the melting of a less stable polymorph which then recrystallizes into a more stable form upon cooling. Subsequent heating cycles may show only the melting of the stable form.

  • Impurity-Induced Phases: Certain impurities can sometimes stabilize new, transient mesophases that are not present in the pure material.[7]

  • Enthalpy Relaxation at Glass Transition: If your sample was cooled rapidly, you might see an "overshoot" peak at the glass transition temperature (Tg), which can be mistaken for a melting event. This is due to the relaxation of the amorphous solid structure.[8]

  • Instrumental Artifacts: Ensure the instrument is properly calibrated and that the sample is well-packed. An abrupt change in heat flow can sometimes be caused by shifting of the sample in the crucible.[8]

To differentiate: A key strategy is to use multiple heating and cooling cycles.[9][10] Phase transitions inherent to the material should be reversible and reproducible, although crystallization may show supercooling.[9] Artifacts are often inconsistent between runs. If the peak disappears after the first heat-cool cycle, it was likely related to the initial crystalline state or the evaporation of a volatile impurity like a residual solvent.

Troubleshooting Summary Table
Symptom Observed in DSC Probable Impurity-Related Cause Recommended Diagnostic Action
Broad melting peak (Solid → LC)Disruption of crystal lattice, freezing-point depression.[2]1. Purify the sample via recrystallization. 2. Confirm purity with HPLC or NMR.
Depressed clearing point (LC → Iso)Disruption of long-range orientational order.[5][6]1. Purify the sample. 2. Ensure the sample has not degraded due to heat or light exposure.
Shoulder on a primary peakPresence of a closely related impurity or a mixture of polymorphs.1. Perform slow-scan DSC (e.g., 0.5-1 °C/min) to improve peak resolution. 2. Fractionally recrystallize the sample.
Small peak disappears after 1st heatEvaporation of volatile impurity (e.g., solvent) or melting of a metastable polymorph.1. Dry the sample under vacuum before analysis. 2. Analyze the sample using Thermogravimetric Analysis (TGA) coupled with DSC.
Drifting or unstable baselineSample degradation at high temperatures, generating new impurities.1. Determine the degradation temperature with TGA. 2. Run DSC analysis well below this temperature.

Experimental Protocols & Workflows

To ensure the integrity of your results, rigorous and validated protocols are essential. The following sections provide step-by-step guides for purification and thermal analysis.

Protocol 1: Purification of Cholesterol n-Hexyl Carbonate by Recrystallization

Causality: Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent is temperature-dependent. Impurities, being present in lower concentrations, will remain in the solution (mother liquor) upon cooling while the much more concentrated target compound crystallizes out.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which cholesterol n-hexyl carbonate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or acetone are common first choices.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to your impure sample. Stir and heat gently (using a water bath) until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-20 minutes to maximize the yield of the crystallized product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent. A residual solvent is itself an impurity that will affect the phase transitions.

  • Validation: Re-run the DSC analysis. A successfully purified sample will exhibit a sharp melting peak with a narrow range (<1 °C) and a well-defined clearing point at the expected temperature.

Purification Workflow Diagram

G cluster_purification Recrystallization Workflow A 1. Dissolve Impure Sample in Minimum Hot Solvent B 2. Cool Solution Slowly to Induce Crystallization A->B Solubility Decreases C 3. Collect Crystals via Vacuum Filtration B->C Separate Solid from Liquid D 4. Wash Crystals with Ice-Cold Solvent C->D Remove Mother Liquor E 5. Dry Under Vacuum D->E Remove Residual Solvent F 6. Validate Purity (DSC/HPLC) E->F Confirm Purity

Caption: Workflow for the purification of cholesterol n-hexyl carbonate.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] Phase transitions like melting or clearing are endothermic events that appear as peaks on the DSC thermogram, allowing for the precise determination of transition temperatures and enthalpies (ΔH).[2]

Step-by-Step Methodology:

  • Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for both temperature and enthalpy using certified standards (e.g., indium). This is critical for data accuracy.[12]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified, dry sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Thermal Program:

    • Cycle 1 (Erase Thermal History): Heat the sample from room temperature to a temperature approximately 20 °C above its clearing point (e.g., to 110 °C) at a standard rate of 10 °C/min. This erases any previous thermal history and removes variability from the sample's crystalline state.

    • Cycle 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C) to observe crystallization and any liquid crystal-liquid crystal transitions.

    • Cycle 3 (Definitive Analysis): Heat the sample again at 10 °C/min through all transitions. The data from this second heating run is typically used for reporting as it reflects the material's intrinsic properties from a controlled thermal state.[9]

  • Atmosphere: Run the experiment under a constant inert gas purge (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation of the sample.

  • Data Analysis:

    • Transition Temperatures: Determine the onset temperature for melting and the peak temperature for liquid crystal transitions.

    • Enthalpy (ΔH): Calculate the enthalpy of each transition by integrating the area under the corresponding peak. This value is proportional to the energy required for the transition.

Troubleshooting Logic Diagram for DSC Analysis

G start Anomalous Phase Transition Observed symptom1 Broad / Depressed Melting Peak start->symptom1 symptom2 Shifted Clearing Point start->symptom2 symptom3 Irreproducible Peaks start->symptom3 cause1 Impurity Presence symptom1->cause1 symptom2->cause1 symptom3->cause1 Volatile Impurity? cause2 Instrumental Error symptom3->cause2 Artifact? action1 Perform Purification (Protocol 1) cause1->action1 action3 Calibrate DSC cause2->action3 action4 Check Thermal Program & Sample Prep cause2->action4 action2 Run Purity Analysis (HPLC, NMR) action1->action2

Caption: Decision-making flowchart for troubleshooting DSC results.

References

  • Impact of impurities on crystal growth.
  • Effects of Impurities on a Melting Point. YouTube.[Link]

  • What is the effect of impurities on the crystal structure of materials? Quora.[Link]

  • Phase Transition Studies in Mixed Polymesomorphic Liquid Crystals with Cholesteric and Smectic A Phase.Sultan Qaboos University House of Expertise.
  • Ionic impurities in nematic liquid crystal displays. ResearchGate.[Link]

  • Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing.[Link]

  • LIQUID CRYSTAL PHASES. University of Hamburg.[Link]

  • Differential scanning calorimetry. Wikipedia.[Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo.[Link]

  • Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering.[Link]

  • Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv.[Link]

  • Effect of phase transitions on liquid crystal colloids: a short review. Humar Lab.[Link]

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Research in Engineering and Science.[Link]

  • Characterization of liquid crystals.Source Not Available.
  • Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques. ResearchGate.[Link]

  • Synthesis and characterization of cholesteric liquid crystal elastomer films. Taylor & Francis Online.[Link]

  • A Simple Method for the Synthesis of Cholesterol Esters in High Yield. PubMed.[Link]

  • Phase transition of a cholesteric liquid crystal to a smectic. Journal of Experimental and Theoretical Physics.[Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.[Link]

  • Division of drops of a liquid crystal in the case of a cholesteric-smectic-A phase transition. JETP Letters.[Link]

  • Crystal structure and microstructure of cholesteryl oleyl carbonate. PubMed.[Link]

  • Evaluation of the Characteristics of Cholesteric Liquid Crystal Diffuser Element Applied in Multi-Focal Display Architectures. ResearchGate.[Link]

  • How to analyze liquid crystals? ResearchGate.[Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.[Link]

  • Critical Roles of Impurities and Imperfections in Various Phases of Materials. National Institutes of Health.[Link]

  • Synthesis of n-Hexyl Actate by Reactive Distillation. ResearchGate.[Link]

  • Characterization of reflective cholesteric liquid‐crystal displays. AIP Publishing.[Link]

  • Preparation of cholesterol esters of long-chain fatty acids and characterization of cholesteryl arachidonate. ResearchGate.[Link]

  • Liquid Crystals. Chemistry LibreTexts.[Link]

  • Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. PubMed.[Link]

  • Cholesteric liquid crystal. Wikipedia.[Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. YouTube.[Link]

  • Phase Heterogeneity in Cholesterol-Containing Ternary Phospholipid Lamellar Phases. UCL Discovery.[Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. chymist.com.[Link]

  • Cholesteric liquid crystal roughness models: from statistical characterization to inverse engineering. Soft Matter (RSC Publishing).[Link]

  • An Experimental Study of Glycerol Carbonate Synthesis over g-C3N4 Catalysts. MDPI.[Link]

  • Impurities in a Crystal and its types. YouTube.[Link]

  • Series of Concentration-Induced Phase Transitions in Cholesterol/Phosphatidylcholine Mixtures. CORE.[Link]

  • Cholesterol Hexyl Carbonate. PureSynth.[Link]

Sources

Technical Support Center: Cholesterol n-Hexyl Carbonate (Analytical Standard Grade)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Synthesis, Purification, and Validation of Cholesterol n-Hexyl Carbonate (CAS: 15455-80-8)[1][2]

Introduction: The Purity Paradox

Welcome. If you are accessing this guide, you are likely encountering the "Purity Paradox" common to cholesteryl ester/carbonate synthesis: the thermodynamic similarity between your starting material (cholesterol) and your product (cholesterol n-hexyl carbonate) makes separation notoriously difficult.[1]

For analytical standards (HPLC-UV/ELSD, GC-FID, or LC-MS calibration), "commercial grade" (95-97%) is insufficient.[1][2] You need >99.5% purity to eliminate baseline noise and ghost peaks.[1][2] This guide prioritizes stoichiometric control upstream to minimize the need for difficult downstream separations.[1][2]

Module 1: Synthesis & Stoichiometry

Q: Why does my final product persistently contain 3-5% unreacted cholesterol?

A: You are likely using a 1:1 stoichiometric ratio or limiting the chloroformate.

In organic synthesis involving sterols, the steric hindrance at the 3


-hydroxyl position of cholesterol slows the reaction.[1] If you use a 1:1 ratio, the reaction will stall, leaving unreacted cholesterol.[2] Because cholesterol and cholesterol n-hexyl carbonate have very similar solubility profiles and retention factors (

), removing that final 5% of cholesterol is chemically exhausting.[1][2]

The Fix: The "Volatile Excess" Strategy Instead of trying to separate two non-volatile solids (Cholesterol vs. Product), we modify the reaction to ensure Cholesterol is the limiting reagent .

  • Reagent A: Cholesterol (Limiting, 1.0 eq)[1]

  • Reagent B: n-Hexyl Chloroformate (Excess, 1.5 - 2.0 eq)[1][2]

  • Catalyst: Pyridine or Triethylamine (2.5 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Mechanism of Purity: By using excess n-hexyl chloroformate, you drive the cholesterol consumption to near 100%.[1][2] The remaining impurities are now n-hexyl chloroformate (bp ~160°C) and its hydrolysis product n-hexanol (bp ~157°C).[1][2] Unlike cholesterol (mp ~148°C, non-volatile), these impurities are liquids that can be removed via vacuum distillation or simple solvent washing.[2]

Workflow Diagram: The "Volatile Excess" Protocol

SynthesisWorkflow Start Start: Cholesterol (1.0 eq) + DCM (Anhydrous) Add Add Excess n-Hexyl Chloroformate (1.5 eq) + Base (0°C) Start->Add Dissolve React Reaction: 25°C, 4-6 hrs (Monitor TLC) Add->React N2 Atmosphere Quench Quench: Ice Water (Hydrolyzes excess Chloroformate) React->Quench Complete Wash Workup: 1. Dilute HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine Quench->Wash Dry Evaporate Solvent Result: Product + Hexanol Wash->Dry Vac High Vac Drying / Distillation (Removes Hexanol) Dry->Vac

Figure 1: Synthesis workflow designed to ensure unreacted cholesterol is eliminated chemically, leaving only volatile impurities.[1][2]

Module 2: Purification Strategies

Q: I see a "smear" on my TLC plate even after column chromatography. What is happening?

A: You are likely seeing "Column Overload" or "Hydrolysis on Silica." [1][2]

Cholesteryl carbonates are moderately stable, but acidic silica gel can induce partial hydrolysis, reverting your product back to cholesterol during the separation process.[2] Furthermore, the


 difference between the carbonate and the alcohol is small in standard Hexane/EtOAc systems.

The Fix: The "Double-Solvent" Recrystallization For analytical standards, recrystallization is superior to chromatography because it selects for crystal lattice stability.[1][2]

Protocol:

  • Dissolution: Dissolve the crude solid (after high-vac drying) in a minimum amount of warm Acetone (~40-50°C).

  • Precipitation: Add Ethanol dropwise until the solution turns slightly turbid.

  • Cooling: Reheat slightly to clear the turbidity, then let it cool slowly to room temperature, followed by 4°C (fridge) overnight.

  • Filtration: Filter the white, varying plates/needles.

  • Wash: Wash with cold Ethanol.

Why this works: Cholesterol is fairly soluble in ethanol, whereas the hydrophobic n-hexyl carbonate is less soluble.[1][2] This solvent system keeps any trace cholesterol in the mother liquor while the carbonate crystallizes out.[2]

Module 3: Analytical Validation (The "Truth" Data)

Q: How do I distinguish the Carbonate from a standard Ester (e.g., Cholesteryl Hexanoate)?

A: Use IR and


 NMR. 

While they look similar, the carbonate linkage (-O-CO-O-) has distinct electronic signatures compared to an ester (-CO-O-).[1][2]

Data Table: Analytical Fingerprints

TechniqueParameterCholesterol n-Hexyl Carbonate (Target)Cholesteryl Hexanoate (Ester Analog)Note
IR C=O Stretch1740 - 1750 cm⁻¹ (Often split/broad)~1735 cm⁻¹Carbonates absorb at higher wavenumbers than esters.

NMR
H-3 Proton

~4.4 - 4.5 ppm
(Multiplet)

~4.6 ppm
The carbonate oxygen deshields the H-3 proton differently than the ester.

NMR
Carbonate Carbon

~154 - 155 ppm

~173 ppm (Ester Carbonyl)
Definitive proof. Carbonate carbons are significantly upfield of ester carbonyls.[1][2]
Q: My DSC shows multiple peaks. Is my sample impure?

A: Not necessarily. You are likely observing Liquid Crystal Mesophases.

Cholesterol n-hexyl carbonate is a cholesteric liquid crystal .[1][2] Unlike a standard organic solid that melts Sharp (Solid


 Liquid), this material undergoes phase transitions.[1][2]

Expected DSC Profile:

  • Transition 1 (Crystal

    
     Cholesteric):  ~106°C - 108°C (Melting point).[1][2]
    
  • Transition 2 (Cholesteric

    
     Isotropic):  ~140°C - 145°C (Clearing point).[1][2]
    
    • Note: Upon cooling, you may see a "Smectic" phase or supercooling effects.[1][2]

Warning: If you see a sharp peak at 148°C , that is unreacted Cholesterol.[2]

Validation Logic Tree

ValidationTree Sample Purified Sample NMR 1H & 13C NMR Check Sample->NMR ImpurityCheck Check H-3 Region (Is there a peak at 3.5 ppm?) NMR->ImpurityCheck Recryst FAIL: Unreacted Cholesterol Repeat Recrystallization ImpurityCheck->Recryst Yes (Cholesterol Present) CarbonylCheck Check Carbonyl Region (154 ppm vs 173 ppm) ImpurityCheck->CarbonylCheck No DSC Run DSC (Scan 20°C to 160°C) CarbonylCheck->DSC 154 ppm (Carbonate) Result PASS: Analytical Standard (Store -20°C) DSC->Result Two Endotherms Observed

Figure 2: Decision matrix for validating the purity and identity of the synthesized standard.

References

  • PureSynth. (2025).[1][2][3] Cholesterol Hexyl Carbonate Product Specification & Melting Point Data. Retrieved from [1][2]

  • Ginsburg, G. S., et al. (1984).[1][2] Physical properties of cholesteryl esters. Progress in Lipid Research, 23(3), 135-167.[1][2] (Contextual grounding for cholesteryl ester/carbonate phase behavior).

  • Mettler Toledo. (2011).[1][2] Determination of Liquid Crystal Phase Transitions using DSC. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Cholesteryl hexyl carbonate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of steroid derivatives).

Sources

scaling up the synthesis of cholesterol n-hexyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Cholesterol n-Hexyl Carbonate

Introduction

Welcome to the technical support hub for the synthesis of Cholesteryl n-Hexyl Carbonate (also known as Cholesteryl Hexyl Carbonate). This molecule is a critical component in liquid crystal formulations (thermochromic devices) and increasingly relevant in lipid nanoparticle (LNP) research for drug delivery.[1][2][3]

While the reaction appears simple—an esterification of cholesterol—scaling this from milligrams to hundreds of grams (or kilograms) introduces non-trivial challenges regarding exotherm control , hydrolytic stability , and purification efficiency .[3][4] This guide prioritizes the Cholesteryl Chloroformate + n-Hexanol route, as it utilizes a stable, solid activated intermediate, offering superior reproducibility over direct phosgenation of cholesterol.[1][2][4]

Module 1: Reaction Optimization (Upstream)

Q1: Which synthetic route is most robust for >100g scale-up?

A: For scale-up, we strongly recommend the Cholesteryl Chloroformate Route .[1][2][3][4]

  • The Pathway: Reaction of Cholesteryl Chloroformate (solid) with n-Hexanol in the presence of a weak organic base (Pyridine or Triethylamine).[1][2]

  • Why? Direct reaction of cholesterol with n-hexyl chloroformate is viable, but n-hexyl chloroformate is a corrosive liquid that hydrolyzes rapidly.[1][2][3][4] Cholesteryl chloroformate is a crystalline solid (MP ~115°C) that is easier to handle, weigh, and store.[1][3][4]

  • Stoichiometry: Use a slight excess of n-Hexanol (1.1 equiv) relative to Cholesteryl Chloroformate to ensure complete consumption of the expensive steroid backbone.[1][2]

Q2: I am seeing a "gel" formation during the reaction. What is happening?

A: This is likely the precipitation of the amine hydrochloride salt (e.g., Pyridine[1][2][4]·HCl or TEA·HCl) in a non-polar solvent.

  • Cause: If you use non-polar solvents like Hexane or Toluene at high concentrations, the salt crashes out, potentially encapsulating unreacted reagents.[3][4]

  • Solution:

    • Switch Solvent: Use Dichloromethane (DCM) or Chloroform if the scale permits (salts are partially soluble/dispersible).[3][4]

    • Co-Solvent: For greener scale-up (avoiding chlorinated solvents), use Toluene but ensure vigorous mechanical stirring (overhead stirrer, not magnetic) to break up the salt cake.[1][2][3][4]

    • Temperature: Run the reaction at 0°C to RT . Higher temperatures accelerate side reactions (elimination to chol-3,5-diene).[1][2][3][4]

Q3: Can I replace Pyridine? It is difficult to remove completely.

A: Yes, but with caveats.

  • Pyridine: Acts as both base and nucleophilic catalyst.[3][4] Hard to remove traces, which cause yellowing.[3][4]

  • Triethylamine (TEA): Easier to remove but less nucleophilic.[2][3][4] Reaction may be slower.[2][3][4]

  • Recommendation: Use TEA with a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv).[1][2][3] This dramatically accelerates the acyl transfer while allowing easier workup.[3][4]

Module 2: Work-up & Purification (Downstream)

Q4: The crude product is an oil that won't solidify.[3][4] The literature says MP is ~107°C.

A: This is the most common issue.[3][4] "Oily" crude is usually due to:

  • Residual n-Hexanol: High boiling point (157°C) makes it hard to rotovap.[1][2][3][4]

  • Impurities: Unreacted cholesterol or decomposition products depress the melting point.[3][4]

  • Fix: Do NOT attempt column chromatography for >100g scales; it is inefficient.[2][3][4]

  • Protocol: Perform a crystallization from Acetone or Ethanol .[2][3][4]

    • Dissolve the crude oil in minimal hot Acetone (~50°C).

    • Cool slowly to Room Temperature (RT), then to 4°C.

    • Cholesteryl hexyl carbonate crystallizes well; n-Hexanol stays in the mother liquor.[2][3][4]

Q5: My product is turning yellow upon storage.

A: Yellowing indicates oxidation or residual pyridine/amine .[3][4]

  • Mechanism: Cholesterol double bonds (C5-C6) are sensitive to oxidation, catalyzed by trace bases.[1][2][3][4]

  • Fix: Ensure the final wash during workup includes 0.1M HCl (to remove amines) followed by Saturated NaHCO3 (to neutralize acid traces).[3] Dry the final crystals under high vacuum in the dark.

Standardized Protocol: 100g Scale

Target: Cholesteryl n-Hexyl Carbonate (C34H58O3) MW: 514.84 g/mol | MP: 107–114°C[1][2]

Materials
  • Cholesteryl Chloroformate (95%+): 100.0 g (0.22 mol)[1][2]

  • n-Hexanol (Dry): 24.7 g (0.24 mol, 1.1 equiv)[1][2]

  • Triethylamine (TEA): 26.7 g (0.26 mol, 1.2 equiv)[1][2][4]

  • DMAP: 2.7 g (0.022 mol, 0.1 equiv)[1][2][4]

  • Dichloromethane (DCM): 500 mL (5 vol)

Step-by-Step Procedure
  • Setup: Flame-dry a 1L 3-neck round bottom flask. Equip with an overhead stirrer, addition funnel, and N2 inlet.[3][4]

  • Dissolution: Charge Cholesteryl Chloroformate, DCM, TEA, and DMAP.[3][4] Cool to 0°C (Ice bath).

  • Addition: Add n-Hexanol dropwise over 30 minutes. Note: Exotherm is mild, but control is needed to prevent side reactions.[1][2][4]

  • Reaction: Remove ice bath. Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[2][3][4]

  • Quench: Pour mixture into 500 mL 1M HCl (cold). Stir for 10 mins.

  • Phase Separation: Separate organic layer.[2][3][4] Wash with:

    • 1 x 500 mL Water[1][3][4]

    • 1 x 500 mL Sat.[2][3][4] NaHCO3

    • 1 x 500 mL Brine

  • Drying: Dry over anhydrous MgSO4. Filter and concentrate on Rotovap (40°C bath) to obtain a white/off-white solid or thick oil.[1][2][3][4]

  • Recrystallization:

    • Dissolve crude in Acetone (approx. 300-400 mL) at reflux.

    • Cool to RT, then 4°C overnight.

    • Filter white crystals.[2][3][4] Wash with cold acetone.[2][3][4]

    • Yield Target: 85–95 g (75–85%).

Visual Workflow & Logic

The following diagram illustrates the decision logic for the synthesis and purification process.

G Start Start: Scale-Up Synthesis (>100g) Route Select Route: Cholesteryl Chloroformate + n-Hexanol Start->Route Solvent Solvent Choice: DCM (Standard) or Toluene (Green) Route->Solvent Reaction Reaction: 0°C -> RT, 4-6h Base: TEA/DMAP Solvent->Reaction Check TLC/HPLC Check: Complete Conversion? Reaction->Check Check->Reaction No (Add more Hexanol/Time) Workup Workup: Acid Wash (HCl) -> Base Wash (NaHCO3) Check->Workup Yes State Physical State Check: Solid or Oil? Workup->State Cryst Recrystallization: Solvent: Acetone or Ethanol State->Cryst Solid/Semi-Solid OilFix Troubleshoot Oil: Remove residual Hexanol (High Vac or Cold MeOH wash) State->OilFix Persistent Oil Final Final Product: White Crystals (MP ~107°C) Cryst->Final OilFix->Cryst

Caption: Operational workflow for the synthesis and purification of Cholesteryl n-Hexyl Carbonate, highlighting critical decision points for purification.

Data Summary: Solvents & Properties

ParameterValue / RecommendationNotes
CAS Number 15455-80-8
Melting Point 107°C – 114°CSolid at RT; Liquid Crystal phases possible.[1][2][3][4]
Recrystallization Solvent Acetone (Preferred)High solubility hot, low cold.[3][4] Removes n-Hexanol.[1][2][3][4]
Alt. Solvent Ethanol Good for removing more polar impurities.[3][4]
Reaction Solvent DCM Best solubility for intermediates.[2][3][4]
Reaction Solvent (Green) Toluene Requires higher temp or longer time; watch for salt precipitation.[2][3][4]

References

  • University of Wisconsin MRSEC. Preparation of Cholesteryl Ester Liquid Crystals. (General protocols for cholesteryl carbonate synthesis). Available at: [Link]

  • PubChem. Cholesteryl Oleyl Carbonate & Derivatives.[2][3][4][5] (Physical property comparisons for cholesteryl carbonates). Available at: [Link][1][2]

  • PureSynth. Cholesterol Hexyl Carbonate (CAS 15455-80-8) Specifications.[1][2][3][4][6] (MP 107°C).[2][3][4][6] Available at: [Link][1][2]

Sources

Validation & Comparative

Technical Guide: Validating the Purity of Cholesterol n-Hexyl Carbonate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol n-hexyl carbonate is a critical cholesteryl ester derivative, widely utilized as a precursor in liquid crystal formulations and as a lipophilic standard in drug delivery systems (e.g., liposomes).[1][2] Its structural integrity—specifically the carbonate linkage—presents unique analytical challenges.[2] While Gas Chromatography (GC) is traditional for sterols, the thermal instability of carbonate esters often leads to on-column degradation, rendering GC unreliable for high-purity validation.[1]

This guide establishes High-Performance Liquid Chromatography (HPLC) , specifically coupled with Evaporative Light Scattering Detection (ELSD) , as the superior methodology for validating purity.[1][2] We provide a self-validating protocol designed to quantify the target molecule alongside common synthetic impurities (unreacted cholesterol, n-hexanol, and dicholesteryl carbonate).[1]

Part 1: The Analytical Challenge

To validate purity, one must first understand the impurities.[2] The synthesis of cholesterol n-hexyl carbonate typically involves the reaction of cholesterol with n-hexyl chloroformate.

Target Molecule: Cholesterol n-hexyl carbonate (Hydrophobic, Neutral Lipid).[1][2] Critical Impurities:

  • Cholesterol (Starting Material): More polar than the product.[1][2]

  • n-Hexanol (Degradation/Side Product): Volatile, elutes early.[1][2]

  • Dicholesteryl Carbonate (Dimer): Highly lipophilic, elutes late.[1][2]

  • Oxidized Sterols: Trace impurities from poor storage.[1][2]

The Detection Problem: The carbonate linkage and the saturated hexyl chain lack a strong chromophore.[2] UV detection is only possible at low wavelengths (205–210 nm), where solvent cutoff and baseline drift severely compromise sensitivity.[1][2]

Part 2: Comparative Methodology

The following table objectively compares available analytical techniques for this specific molecule.

FeatureHPLC-ELSD (Recommended) HPLC-UV (210 nm) Gas Chromatography (GC-FID) H-NMR
Primary Mechanism Mass-based (Universal)Chromophore AbsorbanceVolatility & Boiling PointProton Environment
Suitability Excellent. Detects all lipids regardless of double bonds.[1][2]Fair. Low sensitivity; prone to solvent interference.[1][2]Poor. High temps (>250°C) risk decarboxylation of the carbonate.[2]Good (Qualitative). Excellent for structure, poor for trace impurity quantification (<1%).
LOD (Limit of Detection) High (ng range)Moderate (µg range)High (if stable)Low (mg range)
Linearity Log-log linear (requires curve fitting)Linear (Beer-Lambert)LinearLinear
Major Drawback Destructive detection (sample lost).[1][2]Baseline drift with gradients.[1][2]Thermal degradation of the analyte.[2]Low sensitivity for minor impurities.[1][2]

Part 3: The Validated HPLC Protocol

This protocol utilizes a Non-Aqueous Reverse Phase (NARP) approach.[1][2] The high lipophilicity of the hexyl carbonate chain requires a mobile phase with high elution strength (e.g., Isopropanol) to prevent the compound from sticking irreversibly to the C18 stationary phase.

Experimental Workflow (Visualization)

G Sample Crude Sample (Solid) Solubilization Solubilization Solvent: DCM/IPA (1:1) Sample->Solubilization 1 mg/mL Filtration Filtration (0.22 µm PTFE) Solubilization->Filtration Remove particulates HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection (10-20 µL) Detection Detection (ELSD vs UV) HPLC->Detection Elution Data Purity Calculation (% Area Normalization) Detection->Data

Caption: Figure 1. Sample preparation and analytical workflow for lipophilic carbonate analysis.

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmHigh surface area for resolution of lipophilic species.[1]
Column Temp 35°C - 40°CElevated temperature reduces viscosity and improves mass transfer for lipids.[1][2]
Mobile Phase A Acetonitrile (ACN)Weak solvent (induces retention).[1][2]
Mobile Phase B Isopropanol (IPA)Strong solvent (ensures elution of the hydrophobic ester).[2]
Gradient 0-10 min: 50% B to 100% B10-15 min: Hold 100% B15-20 min: Re-equilibrate 50% BGradient is required to separate free cholesterol (early) from the hexyl carbonate (late).[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Detector (ELSD) Drift Tube: 50°C, Gain: 8, Gas Pressure: 3.5 barOptimized to evaporate the organic solvent while retaining the lipid particles.[2]
Detector (UV) 210 nm (Reference only)Cholesterol backbone absorption.[1][2] Note: Use Reference Wavelength 360 nm to correct drift.
Sample Preparation (Crucial Step)

Do not dissolve in pure Acetonitrile or Methanol. The n-hexyl carbonate is too hydrophobic and will precipitate or form micelles, leading to poor recovery.[2]

  • Stock Solution: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) or 100% Isopropanol .

  • Working Standard: Dilute the stock 1:10 with the starting mobile phase (ACN:IPA 50:50). If cloudiness appears, increase the IPA ratio.

  • Filtration: Use a hydrophobic PTFE 0.22 µm syringe filter.[1][2]

Part 4: Validation Parameters (ICH Q2 Aligned)

To claim the method is "validated," you must demonstrate the following per ICH Q2(R1) guidelines:

Specificity

Inject pure standards of Cholesterol, n-Hexanol, and the Carbonate separately.[2]

  • Acceptance: Resolution (Rs) > 1.5 between Cholesterol and Cholesterol n-hexyl carbonate.[1][2]

  • Observation: Cholesterol should elute significantly earlier (more polar) than the carbonate.[2]

Linearity (ELSD Consideration)

Unlike UV, ELSD response is non-linear .[1][2] It follows the power law:


.[2]
  • Action: Plot log(Peak Area) vs. log(Concentration).

  • Acceptance:

    
     on the log-log plot.
    
Limit of Quantification (LOQ)
  • UV: Signal-to-Noise (S/N) ratio of 10:1.[1][2]

  • ELSD: Determine empirically by injecting serially diluted standards until the peak is just distinguishable with precision (RSD < 10%).

Part 5: Troubleshooting & Causality

When the protocol fails, use this logic flow to diagnose the root cause.

DecisionTree Start Problem Observed GhostPeaks Ghost Peaks / Noise Start->GhostPeaks NoPeaks No Peaks / Low Area Start->NoPeaks BroadPeaks Broad / Tailing Peaks Start->BroadPeaks SolventCheck Check Solvents for Plasticizers (Phthalates) GhostPeaks->SolventCheck Random Elution? Solubility Sample Precipitated? (Check Injector/Vial) NoPeaks->Solubility High Backpressure? InjSolvent Injection Solvent Too Strong? BroadPeaks->InjSolvent ColClean Wash Column (100% DCM or THF) SolventCheck->ColClean System Contamination SwitchSolvent Dissolve in 100% IPA or DCM Solubility->SwitchSolvent MatchMP Dilute Sample with Mobile Phase A InjSolvent->MatchMP Yes (e.g. Pure DCM injected)

Caption: Figure 2. Diagnostic decision tree for lipid HPLC troubleshooting.

Common Pitfalls
  • Injection Solvent Mismatch: Injecting a sample dissolved in 100% DCM into a 50% ACN stream can cause "solvent washout," where the sample travels with the solvent front rather than interacting with the column.[2] Fix: Dilute the DCM stock with ACN/IPA before injection.

  • UV Drift: At 210 nm, Isopropanol absorbs slightly more than Acetonitrile.[1][2] A gradient from ACN to IPA will cause the baseline to rise.[2] Fix: Use "Baseline Subtraction" in your software or switch to ELSD.[1][2]

References

  • Hammad, S. et al. (2025).[1][2] A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. ResearchGate. Link

  • AOCS Official Method Ce 1b-89 . Fatty Acid Composition by GLC - Marine Oils. (Adapted for lipid extraction and ester stability considerations). American Oil Chemists' Society.[1][2] Link

  • Christie, W.W. (2019).[1][2] Detectors for HPLC of Lipids with Special Reference to Evaporative Light-Scattering Detection. AOCS Lipid Library.[1][2] Link

  • Biotage Application Note . (2023). When do I need to use an ELSD with flash chromatography? (Demonstrates UV vs ELSD sensitivity for cholesterol derivatives). Link

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Comparative Guide: Effect of Alkyl Chain Length on the Mesophase of Cholesteryl Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-property relationships of cholesteryl alkyl carbonates, specifically focusing on how the elongation of the alkyl chain (


) governs mesophase transitions.[1] Unlike their widely studied ester counterparts, cholesteryl carbonates possess a unique 

linker that imparts distinct flexibility and polarity, lowering transition temperatures and altering helical pitch.

Key Takeaway: The phase behavior follows a non-linear trajectory. Short chains (


) predominantly exhibit cholesteric (chiral nematic)  phases, often monotropic. Intermediate chains (

) stabilize the cholesteric phase and introduce Smectic A (SmA) phases. Long chains (

) are dominated by van der Waals forces, leading to high-order smectic phases and eventual crystallinity.

Part 1: The Physico-Chemical Mechanism

To manipulate the mesophase, one must understand the competition between the rigid steroid core (which promotes chiral twisting) and the flexible alkyl tail (which promotes lamellar packing).

The Competitive Forces
  • Steroid Core (Chiral Driver): The rigid tetracyclic ring system forces the molecules to stack with a slight twist, generating the supramolecular helix characteristic of the Cholesteric (

    
    ) phase.
    
  • Alkyl Chain (Dilution & Ordering):

    • Short Chains: Act as minor substituents. The rigid core dominates, leading to cholesteric phases with high melting points.

    • Long Chains: Act as solvents for the rigid core. They increase the "free volume" and promote parallel alignment (Smectic phases) via inter-chain van der Waals forces, suppressing the chiral twist.

The "Carbonate" Effect

The carbonate linker (


) introduces an additional oxygen atom compared to standard esters. This increases the polarizability and the length of the flexible spacer between the core and the tail.
  • Result: Cholesteryl carbonates generally exhibit lower melting (

    
    ) and clearing (
    
    
    
    ) temperatures
    than their ester homologues (e.g., cholesteryl acetate vs. methyl carbonate) due to reduced packing efficiency.

Mechanism Chain Alkyl Chain Length (n) VdW Van der Waals Interactions Chain->VdW Increases Dilution Dilution of Chiral Core Chain->Dilution Increases Phase_Med Medium (n=5-9): Smectic A + Cholesteric VdW->Phase_Med Stabilizes Layers Phase_Long Long (n>10): Crystalline/Smectic VdW->Phase_Long Dominates Packing Phase_Short Short (n=1-4): Cholesteric Dominant Dilution->Phase_Short Low Impact

Figure 1: Mechanistic flow illustrating how chain length alters the balance of forces, dictating the resulting mesophase.

Part 2: Comparative Analysis of Homologues

The following data summarizes the phase behavior of cholesteryl alkyl carbonates. Note the Odd-Even effect : transition temperatures often oscillate as the chain length increases (odd carbons vs. even carbons) due to the alternating angle of the terminal methyl group.

Representative Phase Behavior Table
Alkyl Chain (

)
Homologue NamePhase Behavior

(°C) (Melting)

(°C) (Clearing)
Key Characteristic
Short (

)
Methyl CarbonateMonotropic Cholesteric~105~100High crystallinity; Mesophase only on cooling.
Short (

)
Ethyl CarbonateMonotropic Cholesteric~85~60Rapid crystallization suppresses mesophase.
Medium (

)
Butyl CarbonateEnantiotropic Cholesteric~78~80Stable mesophase range appears.
Medium (

)
Heptyl CarbonateSmectic A

Cholesteric
~65~85Onset of Smectic Phase. Birefringence changes.
Long (

)
Decyl CarbonateSmectic A Dominant~55~75Cholesteric pitch tightens; Smectic range widens.
Long (

)
Oleyl Carbonate**Cholesteric (Room Temp)~20~40Standard for Sensors. Unsaturated chain disrupts packing, lowering

.

*Note: For monotropic phases,


 is lower than 

, meaning the liquid crystal phase is only observable during supercooling. **Oleyl is unsaturated (C18:1) but included as the most commercially relevant comparison.
Critical Observations for Researchers
  • Monotropic vs. Enantiotropic: Short-chain carbonates (Methyl, Ethyl) are often monotropic . You must heat them to isotropic liquid and cool them down to observe the color play. They will not show liquid crystal properties upon heating from solid.

  • The Smectic Injection: Around

    
     (Heptyl), the Smectic A (SmA)  phase appears. In POM (Polarized Optical Microscopy), this manifests as a "Focal Conic" texture appearing before the "Oily Streaks" of the cholesteric phase upon heating.
    
  • The Sensor Sweet Spot: For thermochromic applications, pure saturated carbonates are rarely used alone due to high

    
    . They are mixed with Cholesteryl Oleyl Carbonate (COC) . The long, kinked oleyl chain acts as a plasticizer, suppressing crystallization and bringing the mesophase to room temperature.
    

Part 3: Experimental Validation Protocols

To verify these phases in your lab, follow this self-validating synthesis and characterization workflow.

Synthesis: The Chloroformate Route

Reaction: Cholesterol + Alkyl Chloroformate


 Cholesteryl Alkyl Carbonate + HCl

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Reagents: Dissolve Cholesterol (1 eq) in dry Toluene. Add Pyridine (1.2 eq) as an acid scavenger.

  • Addition: Dropwise add Alkyl Chloroformate (1.1 eq) at 0°C. Critical: Exothermic reaction; maintain temp <5°C to prevent isomerization.

  • Workup: Stir 12h at RT. Wash with dilute HCl (remove pyridine), then

    
    , then Brine.
    
  • Purification: Recrystallize from Acetone/Ethanol (1:1). Validation: Thin Layer Chromatography (TLC) must show a single spot (

    
     higher than cholesterol).
    
Characterization Workflow

Do not rely on a single method. Use DSC to find the energy transitions and POM to identify the texture.

Workflow cluster_Analysis Dual-Validation Path Sample Purified Carbonate Sample DSC DSC Analysis (10°C/min) Sample->DSC POM POM Analysis (Crossed Polarizers) Sample->POM Result_DSC Identify Enthalpy Peaks (Tm, Tc) DSC->Result_DSC Result_POM Identify Textures (Focal Conic vs. Planar) POM->Result_POM Conclusion Phase Diagram Construction Result_DSC->Conclusion Result_POM->Conclusion

Figure 2: Experimental workflow for validating mesophase transitions.

Texture Identification Guide (POM):

  • Smectic A: Fan-shaped or focal conic texture. Viscous.

  • Cholesteric: Oily streaks (mobile) or Grandjean planar texture (colorful reflection).

  • Isotropic: Dark field (no birefringence).

Part 4: References

  • Elser, W., & Ennulat, R. D. (1970). Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals. (Foundational text on transition temperatures of cholesteryl esters and carbonates).

    • Context: Primary source for the comparison of homologue transition temperatures.

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.

    • Context: Authoritative source on the odd-even effect and alkyl chain influence on smectic/nematic stability.

  • Croll, D. H., et al. (1987).[2] Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research.

    • Source:

  • University of Wisconsin MRSEC. (2012). Preparation of Cholesteryl Ester Liquid Crystals.

    • Source:[3]

  • Davis, F. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals.

    • Context: Modern synthesis protocols using chloroformate derivatives.

Sources

comparing the liquid crystal phases of different cholesteryl esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Cholesteryl esters are not merely historical curiosities as the first discovered liquid crystals; they are critical functional excipients in modern drug delivery systems, particularly in the stabilization of Lipid Nanoparticles (LNPs) and liposomes. Their ability to transition between crystalline , smectic (layered), cholesteric (twisted helical), and isotropic (liquid) phases allows for tunable permeability and encapsulation efficiencies in pharmaceutical formulations.

This guide provides a technical comparison of the phase behaviors of key cholesteryl esters, establishing a causal link between their molecular chain length/saturation and their thermodynamic performance. It includes self-validating experimental protocols for characterization, ensuring reproducibility in a research setting.

Mechanism of Phase Behavior

To select the correct ester for a formulation, one must understand the molecular organization driving the phase transitions.

The Cholesteric (Chiral Nematic) Phase

Unlike the nematic phase, where molecules align parallel to a director, the cholesteric phase exhibits a helical twist. The chiral center of the cholesterol backbone induces a spontaneous rotation of the director axis between layers.

  • Optical Signature: Exhibits "oily streak" textures or "fingerprint" patterns under Polarized Optical Microscopy (POM).

  • Relevance: High sensitivity to temperature and pressure; used in thermography and responsive release systems.

The Smectic Phase

Occurring at lower temperatures or in esters with longer alkyl chains, the smectic phase possesses positional order (layers) in addition to orientational order.

  • Optical Signature: Exhibits "focal conic fan" textures.

  • Relevance: Higher viscosity and structural rigidity; provides a barrier to drug diffusion, useful for sustained-release formulations.

Comparative Analysis of Cholesteryl Esters[1][2][3][4][5]

The phase behavior of cholesteryl esters is governed by the fatty acid chain length and degree of unsaturation .

Comparative Data Table
Cholesteryl EsterChain TypeCarbon No.[1][2][3][4][5][6]Phase Sequence (Heating)Transition Temperatures (°C)Key Application
Cholesteryl Benzoate Aromatic RingC7 (Ring)Solid

Cholesteric

Isotropic

: 145-150

: 178-179
Thermochromics, Historical Standard
Cholesteryl Nonanoate SaturatedC9Solid

Smectic

Cholesteric

Isotropic

: ~77

: 79-80

: 90-92
Pressure sensors, Standard for Smectic/Cholesteric interface
Cholesteryl Myristate SaturatedC14Solid

Smectic

Cholesteric

Isotropic

: 71

: 79-80

: 85-86
Drug delivery matrix, Reference for double-mesophase
Cholesteryl Oleate UnsaturatedC18:1Solid

Cholesteric

Isotropic

: 44-47

: 50-51
Low-temp formulations, Biological lipid mimicry
Cholesteryl Palmitate SaturatedC16Solid

Smectic

Cholesteric

Isotropic

: 76-77

: 79-80

: 83
Hard lipid matrix for sustained release

Note:


 = Melting Point (Solid to LC), 

= Clearing Point (LC to Isotropic). Temperatures may vary ±1-2°C based on purity.
Structure-Property Relationships[7]
  • Chain Length Impact: As the alkyl chain length increases (e.g., Nonanoate

    
     Myristate 
    
    
    
    Palmitate), the temperature range of the smectic phase broadens. The Van der Waals forces between long chains stabilize the layered structure.
  • Unsaturation Impact: The "kink" introduced by a double bond (e.g., Oleate) disrupts packing efficiency. This suppresses the smectic phase, often resulting in a direct Solid

    
     Cholesteric transition and significantly lower transition temperatures.
    

Visualization: Phase Transition Logic

The following diagram illustrates the thermodynamic pathway and the molecular ordering changes associated with heating these esters.

PhaseTransition cluster_0 Molecular Freedom vs. Order Solid Crystalline Solid (3D Positional Order) Smectic Smectic Phase (Layered + Orientational) Solid->Smectic Heat > Tm (Long Chain Esters) Cholesteric Cholesteric Phase (Helical + Orientational) Solid->Cholesteric Heat > Tm (Short/Unsaturated) Smectic->Cholesteric Heat > T(Sm-Ch) Isotropic Isotropic Liquid (No Order) Cholesteric->Isotropic Heat > T(cl) (Clearing Point) Isotropic->Cholesteric Cooling (Reversible)

Caption: Thermodynamic phase progression of cholesteryl esters. Note that short-chain or unsaturated esters may bypass the Smectic phase entirely.

Experimental Protocols (Self-Validating)

To ensure data integrity (E-E-A-T), use these protocols. They are designed with internal "reality checks" to validate your results immediately.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise transition enthalpies and temperatures.

  • Sample Prep: Weigh 2–5 mg of ester into an aluminum pan. Hermetically seal to prevent sublimation.

  • Cycle Design:

    • Heat from 20°C to 10°C above expected clearing point (rate: 5°C/min).

    • Hold for 2 mins (erase thermal history).

    • Cool to 20°C (rate: 5°C/min).

    • Re-heat (Second heating is the analytical run).

  • Self-Validation Check:

    • Observation: Do you see a single sharp peak or multiple peaks?

    • Validation: A single peak implies a direct Solid

      
       Isotropic transition (no LC phase) or co-elution. Distinct, smaller peaks prior to the main melting peak indicate Solid 
      
      
      
      Smectic
      
      
      Cholesteric transitions.
    • Troubleshooting: If peaks are broad (>3°C width), the sample is likely impure or degrading.

Polarized Optical Microscopy (POM)

Objective: Visual identification of phases via texture.

  • Setup: Place sample between glass slide and coverslip. Insert into a hot stage calibrated to the DSC data.

  • Crossed Polarizers: Set polarizers at 90° (dark field).

  • Observation Ramp: Heat sample to Isotropic (black), then cool slowly (1-2°C/min).

  • Texture Identification (The "Fingerprint"):

    • Cholesteric: Look for "Oily Streaks" or "Grandjean" textures (iridescent colors).

    • Smectic: Look for "Focal Conic Fans" (geometric, fan-like shapes).

  • Self-Validation Check:

    • Observation: The field remains dark upon cooling.

    • Validation: You are likely still in the Isotropic phase or the sample has crystallized homeotropically (perpendicular alignment). Tap the slide gently; if it flashes light, it is liquid crystalline.

Visualization: Analytical Workflow

This workflow outlines the logical steps for characterizing a new cholesteryl ester derivative for drug delivery applications.

AnalyticalWorkflow Sample Unknown Cholesteryl Ester DSC DSC Analysis (Identify Transition Temps) Sample->DSC POM POM Analysis (Identify Texture/Phase) DSC->POM Use T(trans) to set Hot Stage Check Double Melting Point? DSC->Check XRD X-Ray Diffraction (Confirm Layer Spacing) POM->XRD If Smectic Phase Observed Formulation LNP Formulation Decision POM->Formulation If Cholesteric Only XRD->Formulation Check->Sample No (Pure Solid/Liquid) Check->POM Yes (LC Phase Confirmed)

Caption: Integrated analytical workflow for characterizing cholesteryl esters. The "Double Melting Point" in DSC is the primary indicator of Liquid Crystalline behavior.

References

  • Reinitzer, F. (1888).[7][8] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie. (The foundational discovery of cholesteryl benzoate's two melting points).

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters. Journal of Lipid Research. Link

  • University of Wisconsin MRSEC. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Link

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Definitive reference for lipid phase behavior).
  • Kumari, P., et al. (2016). Liquid Crystalline Nanoparticles for Drug Delivery. Journal of Drug Delivery Science and Technology. (Contextualizes LC phases in LNP stability).

Sources

Standard Reference Materials for Cholesteric Liquid Crystals: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: No single "NIST Standard" exists for Cholesteric Liquid Crystal (CLC) pitch length. Solution: Researchers must rely on Methodological Standards using high-purity chemical classes.

This guide addresses the critical lack of a unified global standard for CLCs. While the National Institute of Standards and Technology (NIST) provides traceability for temperature and refractive index, the specific calibration of cholesteric pitch (


) and helical twisting power (HTP) relies on three distinct classes of reference materials: Classical Cholesteryl Esters , High-HTP Doped Nematics , and emerging Cellulose Nanocrystals (CNCs) .

This document serves as a decision framework for Senior Scientists to select the appropriate reference material based on stability, tunability, and application (e.g., photonics vs. drug delivery).

Part 1: The Landscape of Reference Materials

In CLC research, the "Standard" is defined by the reproducibility of the Selective Reflection Band . The central governing equation for calibration is:



Where:

  • 
     is the peak reflection wavelength.
    
  • 
     is the average refractive index of the host.
    
  • 
     is the helical pitch.
    

For doped systems, the pitch is defined by the concentration (


) and Helical Twisting Power (

):

(Where

accounts for enantiomeric purity).
The Three Reference Classes
1. Classical Cholesteryl Esters (The Historical Standard)

Derived from cholesterol, these were the first CLCs discovered.

  • Primary Compounds: Cholesteryl Pelargonate (Nonanoate), Cholesteryl Oleyl Carbonate (COC), Cholesteryl Chloride.

  • Role: Still the "Gold Standard" for thermochromic calibration because their pitch changes drastically with temperature near the smectic transition.

  • Pharma Relevance: These esters are structurally homologous to lipids used in Lipid Nanoparticle (LNP) drug delivery systems.

2. Chiral Dopants in Nematic Hosts (The Precision Standard)

Modern photonics demands temperature stability, not sensitivity.

  • Composition: A stable achiral nematic host (e.g., E7, 5CB) + a high-HTP chiral dopant (e.g., BDH1281, R5011).

  • Role: Reference standard for HTP determination and photonic bandgap engineering.

  • Advantage: The pitch is chemically tuned, not thermally driven, allowing for robust room-temperature standards.

3. Cellulose Nanocrystals (CNCs) (The Bio-Standard)
  • Composition: Acid-hydrolyzed cellulose fibers that self-assemble into a left-handed chiral nematic phase in water.

  • Role: Emerging standard for bio-compatible photonics and humidity sensing.

  • Challenge: High batch-to-batch variance in surface charge (sulfur content) affects pitch reproducibility.

Part 2: Comparative Analysis & Decision Matrix

Decision Logic Visualization

The following diagram illustrates the selection logic for reference materials based on experimental constraints.

ReferenceSelection Start Select Reference Material Q1 Primary Variable? Start->Q1 Temp Temperature Sensitivity (Thermometry) Q1->Temp High dP/dT Stab Pitch Stability (Photonics/Lasing) Q1->Stab Low dP/dT Bio Biocompatibility (Pharma/Sensors) Q1->Bio Aqueous/Non-toxic Res1 Cholesteryl Esters (e.g., Pelargonate) Temp->Res1 Res2 Doped Nematics (e.g., E7 + R5011) Stab->Res2 Res3 Cellulose Nanocrystals (CNCs) Bio->Res3

Figure 1: Decision Matrix for selecting the appropriate CLC reference material based on the primary experimental variable (Temperature, Stability, or Biocompatibility).

Performance Data Comparison
FeatureCholesteryl Esters (Pelargonate)Doped Nematics (E7 + R5011)Cellulose Nanocrystals (CNCs)
Primary Utility Temperature CalibrationHTP / Pitch StandardBio-Templating / Humidity
Pitch Stability Low (Highly temp-sensitive)High (Robust at RT)Moderate (Solvent dependent)
Chemical Stability Prone to oxidation/hydrolysisExcellent (Chemically inert)Good (Colloidal stability)
Helical Twisting Power Low (< 10 µm⁻¹)High (> 100 µm⁻¹)N/A (Lyotropic assembly)
Pharma Relevance High (Lipid homology)Low (Synthetic organics)High (Excipient grade)
Validation Method DSC + Optical MicroscopyGrandjean-Cano WedgeSEM / TEM + Evaporation

Part 3: Experimental Protocol (Self-Validating)

As there is no "certified vial" from NIST, you must validate your own reference material. The Grandjean-Cano Wedge Method is the only self-validating protocol because it derives the pitch geometrically, independent of refractive index assumptions.

Protocol: The Grandjean-Cano Wedge Validation

Objective: Determine the precise pitch (


) of a reference mixture to 

nm accuracy.
1. Materials
  • Reference Mixture: E.g., Nematic Host E7 + 2.0 wt% Chiral Dopant R5011.

  • Wedge Cell: Commercial wedge cell (EHC Co. or Instec) with a calibrated wedge angle

    
     (typically ~1-2 degrees).
    
  • Alignment: Planar alignment (polyimide rubbed anti-parallel) on both surfaces.

2. Workflow
  • Cell Filling: Capillary fill the wedge cell with the mixture in the isotropic phase (

    
    ).
    
  • Annealing: Cool slowly (0.5°C/min) to room temperature to allow formation of the Grandjean texture.

  • Observation: Place under a Polarized Optical Microscope (POM) in transmission mode.

  • Measurement: You will observe distinct "disclination lines" separating regions of different twist (

    
    ).
    
3. Calculation (The Self-Check)

Measure the distance (


) between consecutive disclination lines.
The jump in thickness (

) between lines corresponds to exactly

.


Self-Validation Step: If the spacing


 is not constant across the wedge, your alignment is defective or the wedge angle is non-linear. Reject the sample.
Workflow Visualization

WedgeMethod Step1 1. Mix Host + Dopant (Isotropic Phase) Step2 2. Fill Wedge Cell (Capillary Action) Step1->Step2 Step3 3. Slow Cool (0.5°C/min) Step2->Step3 Step4 4. Measure Disclination Spacing (Δx) Step3->Step4 Calc Calculate Pitch: p = 2 · Δx · tan(θ) Step4->Calc

Figure 2: The Grandjean-Cano Wedge workflow.[1] The linearity of Δx validates the sample quality.

Part 4: Relevance to Drug Development

For the pharmaceutical audience, CLC reference materials are not just about color. They are analogs for Lipid Nanoparticles (LNPs) .

  • Cholesteryl Esters as Models: The phase behavior of Cholesteryl Pelargonate mimics the packing of lipids in mRNA vaccine delivery systems. Using these esters as reference materials allows researchers to validate Differential Scanning Calorimetry (DSC) protocols used for LNP stability testing.

  • Biosensing: CLC films are increasingly used as "skin thermometers" in clinical trials to map inflammation non-invasively. Calibrating these films requires the Cholesteryl Ester standards described above to ensure the color change corresponds to the exact skin temperature (e.g., 35°C vs 37°C).

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials Catalog.[2][3][4] (Provides traceability guidelines for refractive index and temperature, foundational for CLC calibration).

  • Merck (Sigma-Aldrich).Cholesteryl Pelargonate Product Specification. (The chemical standard for thermotropic CLCs).
  • Dierking, I.Textures of Liquid Crystals. Wiley-VCH, 2003.

  • Lagerwall, J. P. F., et al. "Cellulose Nanocrystal-Based Materials: From Liquid Crystal Self-Assembly to Applications." NPG Asia Materials, 2014. (Defines the protocols for CNC optical standards).

  • Mitov, M. "Cholesteric Liquid Crystals with a Broad Light Reflection Band." Advanced Materials, 2012.

Sources

Technical Comparison: Cholesteryl n-Hexyl Carbonate in Thermochromic and Photonic LC Systems

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Formulation Engineers Focus: Physical properties, phase transition modulation, and stability profiles of Cholesteryl n-Hexyl Carbonate (CHC) relative to industry standards.[1][2][3]

Executive Summary: The Role of Chain Saturation and Linkage

Cholesteryl n-Hexyl Carbonate (CHC), unlike its ubiquitous counterpart Cholesteryl Oleyl Carbonate (COC), serves a specialized role in liquid crystal (LC) formulations.[1][2][3] While COC is the industry standard "plasticizer" used to lower phase transition temperatures due to its cis-double bond "kink," CHC offers a fully saturated, chemically stable alternative that acts as a phase hardener and viscosity modulator .[1][2][3]

This guide analyzes CHC (CAS 15455-80-8) not as a standalone thermochromic material—which it is not, due to its high crystallinity—but as a critical tuning agent in ternary mixtures.[1][2][3]

Key Differentiators
  • Oxidative Stability: CHC lacks the reactive double bonds found in oleyl derivatives, making it superior for long-term UV and oxidative stability.[1][2]

  • Phase Behavior: CHC exhibits a "crystallization anomaly" within the homologous alkyl carbonate series, possessing a significantly higher freezing point than its heptyl or octyl neighbors.[2][3]

  • Application: Used to elevate the clearing point and viscosity of low-temperature mixtures without introducing the chemical instability of benzoate esters.

Chemical Architecture & Comparative Metrics

The performance of cholesteric LCs is dictated by the steroid backbone's rigidity and the flexibility of the alkyl tail.[3]

Structural Comparison
  • Cholesteryl Oleyl Carbonate (COC): Contains a C18 tail with a cis-double bond.[1][2] The "kink" prevents efficient packing, resulting in a liquid state at room temperature (Melting Point ~20°C).[1][2][3]

  • Cholesteryl Nonanoate (CN): An ester (not carbonate) with a C9 straight chain.[1][2][3] Forms a stable cholesteric mesophase (78–91°C).[1][2][3]

  • Cholesteryl n-Hexyl Carbonate (CHC): Contains a C6 saturated tail attached via a carbonate linkage.[1][2] The carbonate group (

    
    ) adds flexibility compared to an ester, but the short C6 chain falls into a packing "sweet spot" that favors crystallization over the mesophase in its pure form.[1][2][3]
    
Table 1: Physical Property Comparison
PropertyCholesteryl n-Hexyl Carbonate (CHC)Cholesteryl Oleyl Carbonate (COC)Cholesteryl Nonanoate (CN)
CAS Number 15455-80-817110-51-91182-66-7
Linkage Type CarbonateCarbonateEster (Alkanoate)
Alkyl Chain C6 (Saturated)C18 (Unsaturated, Kinked)C9 (Saturated)
Physical State (25°C) Crystalline SolidViscous Liquid / Soft SolidCrystalline Solid
Melting Point High (> Room Temp)*~20°C~78°C
Oxidative Stability High (No double bonds)Low (Prone to oxidation)High
Primary Function Viscosity/Range HardenerPlasticizer (Lowers Temp)Primary Mesogen

*Note: The homologous series of cholesteryl carbonates exhibits a "high freezing point" anomaly at C5 and C6, preventing pure-phase color play.[2] CHC is monotropic or high-melting.[1][2]

Experimental Validation: Tuning Phase Transitions

To validate the performance of CHC, we compare a standard binary mixture against a CHC-doped ternary mixture.[2] The goal is to demonstrate how CHC shifts the Smectic-Cholesteric (Sm-Ch) and Cholesteric-Isotropic (Ch-I) transition temperatures.[1][2]

Protocol: Preparation of Ternary Thermochromic Mixtures

Objective: Synthesize a mixture with a defined color-play temperature range. Safety: Wear nitrile gloves and safety glasses. Solvents (Chloroform/DCM) are toxic.[1][2][3]

Workflow Diagram (DOT)

FormulationWorkflowcluster_0Preparation Phasecluster_1Processing PhaseWeighGravimetric Weighing(±0.1 mg)SolventDissolution(DCM or Toluene)Weigh->SolventMixVortex Mixing(2 mins)Solvent->MixEvapRotary Evaporation(40°C, Vacuum)Mix->EvapAnnealThermal Annealing(Above Clearing Pt)Evap->AnnealCoolControlled Cooling(1°C/min)Anneal->CoolcaptionFigure 1: Solvent-assisted formulation workflow for homogenous LC mixtures.

Step-by-Step Methodology
  • Formulation Design:

    • Control (Mixture A): 60% Cholesteryl Nonanoate (CN) + 40% Cholesteryl Oleyl Carbonate (COC).[1][2][3]

    • Experimental (Mixture B): 50% CN + 30% COC + 20% Cholesteryl n-Hexyl Carbonate (CHC) .[1][2]

  • Dissolution: Dissolve components in Dichloromethane (DCM) at a 10% w/v concentration to ensure molecular-level mixing.

    • Why: Melt mixing often fails to break micro-crystalline domains in high-melting carbonates like CHC.[1][2]

  • Solvent Removal: Rotary evaporate at 40°C under reduced pressure until a viscous film remains.[2] Place in a vacuum oven overnight to remove trace solvent.

  • Annealing: Heat the mixture to 100°C (isotropic phase) for 10 minutes to erase thermal history.

  • Characterization: Load into 10µm spaced glass cells (rubbed polyimide alignment) via capillary action at 90°C.

Performance Analysis & Results

The "Hardening" Effect

In Mixture A (Control), the high percentage of COC acts as a solvent, lowering the clearing point and often inducing a "blue phase" fog at room temperature.[3]

In Mixture B (CHC Doped), the addition of Hexyl Carbonate:

  • Increases Viscosity: The shorter, saturated chain of CHC reduces the free volume compared to the kinked Oleyl chain, increasing the bulk viscosity.[2][3]

  • Shifts Color Range Upward: By replacing a portion of the "liquid" COC with the "solid" CHC, the temperature required to unwind the helix (the color play) shifts to a higher band.[3]

  • Stabilizes the Smectic Phase: CHC tends to broaden the Smectic A phase stability, which can be useful for bistable displays but detrimental if a pure cholesteric response is desired at low temperatures.[2][3]

Phase Transition Logic (DOT)

PhaseBehaviorcluster_controlMixture A (High COC)cluster_expMixture B (+ CHC)Solid_ACrystallineSmectic_ASmectic(Narrow Range)Solid_A->Smectic_ASolid_BCrystalline(Harder)Cholesteric_ACholesteric(Room Temp)Smectic_A->Cholesteric_AIso_AIsotropic(~60°C)Cholesteric_A->Iso_ASmectic_BSmectic(Stabilized/Broader)Solid_B->Smectic_BCholesteric_BCholesteric(Shifted Higher)Smectic_B->Cholesteric_BIso_BIsotropic(>70°C)Cholesteric_B->Iso_BcaptionFigure 2: Impact of CHC doping on phase transition boundaries.

Strategic Recommendations

When to Use CHC[2][3]
  • High-Temperature Environments: When the device must operate >40°C without turning isotropic (clear).[1][2][3]

  • UV Exposure: When the application involves sunlight.[2] COC degrades (yellows) under UV due to the double bond; CHC remains clear.[2][3]

  • Shelf-Life Extension: For pharmaceutical packaging indicators where oxidative rancidity of the LC material is unacceptable.

When to Avoid CHC[2][3]
  • Low-Temperature Sensing: If you need a color change at 0°C–20°C (refrigeration monitoring), CHC will likely freeze the mixture.[1][2][3] Use COC or Cholesteryl Chloride instead.[2]

  • Pure Component Applications: Never use CHC as a single component for color; it crystallizes too readily.[2]

References

  • Elser, W., & Ennulat, R. D. (1969).[1][2][3] Selective Reflection of Cholesteric Liquid Crystals.[2][4][5] Advances in Liquid Crystals. (Seminal text establishing the homologous series properties).

  • Fluorochem. (2024).[1][2][3] Cholesterol hexyl carbonate Safety Data Sheet & Properties. Link (Source for CAS 15455-80-8 verification).[1][2][3]

  • Gray, G. W. (1962).[1][2][3] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[2] (Foundational theory on alkyl chain length effects).

  • Kasiana, N. A., et al. (2013).[1][2][3] Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters.[2][6] Liquid Crystals. Link (comparative data on COC mixtures).

  • Polysciences, Inc. (2024).[1][2][3] Cholesteryl Oleyl Carbonate Technical Data. Link (Standard for comparison).

comparative study of the optical properties of cholesteryl carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Optical Analysis: Cholesteryl Carbonates vs. Ester-Based Liquid Crystals

Executive Summary & Technical Rationale

Objective: This guide provides a comparative analysis of Cholesteryl Carbonates —specifically Cholesteryl Oleyl Carbonate (COC) —against their primary alternatives, Cholesteryl Esters (e.g., Cholesteryl Nonanoate, Cholesteryl Pelargonate).[1]

Scientific Context: Cholesteric Liquid Crystals (CLCs) are renowned for their ability to selectively reflect light due to a supramolecular helical structure.[1][2] While Cholesteryl Esters have been the historical standard, Cholesteryl Carbonates possess a unique carbonate linkage (


) rather than an ester linkage (

).[1] This structural difference imparts greater chain flexibility, significantly lowering phase transition temperatures.[1]

Key Insight: The inclusion of Cholesteryl Carbonates is often the "secret sauce" in thermochromic mixtures that enables room-temperature tunability . Unlike rigid esters that often crystallize above


, COC exhibits a cholesteric mesophase near ambient temperature (

), making it an essential "solvent" or "plasticizer" in LC formulations to suppress crystallization and stabilize the helical pitch.[1]

Mechanistic Principles of Selective Reflection

The optical brilliance of cholesteryl carbonates arises from Bragg Reflection . The chiral center at the C-3 position of the steroid nucleus induces a helical twist between adjacent molecular layers.

When white light travels along the helical axis, the component with a wavelength matching the pitch (


) and refractive index (

) is reflected:

[1]

Where:

  • 
    : Wavelength of maximum reflection.[3]
    
  • 
    : Average refractive index (
    
    
    
    ).[1]
  • 
    : Helical pitch (distance for 
    
    
    
    rotation of the director).[1]
  • 
    : Angle of incidence.
    

The Carbonate Advantage: The carbonate group in COC introduces a "kink" that disrupts the crystalline packing more effectively than the planar ester group. This results in a lower Helical Twisting Power (HTP) but a much wider Liquid Crystalline Range at lower temperatures.[1]

Diagram 1: Helical Structure & Bragg Reflection Mechanism[1]

G Light Incident White Light Helix Cholesteric Helix (Periodic Refractive Index) Light->Helix Enters LC Cell Reflect Selective Reflection (λ = n * p) Helix->Reflect Bragg Condition Met Transmit Transmitted Light (Other Wavelengths) Helix->Transmit Off-Resonance Carbonate Carbonate Linkage (Flexibility Source) Carbonate->Helix Modulates Pitch (p) & Temp Sensitivity Ester Ester Alternative (Rigidity Source) Ester->Helix Increases Crystallinity

Caption: Optical pathway showing how molecular linkage (Carbonate vs. Ester) influences the helical pitch and resulting selective reflection.[1]

Comparative Performance Data

The following data contrasts Cholesteryl Oleyl Carbonate (COC) with Cholesteryl Nonanoate (CN) , the industry-standard ester alternative.

Table 1: Physicochemical & Optical Comparison
FeatureCholesteryl Oleyl Carbonate (COC)Cholesteryl Nonanoate (CN)Impact on Application
Chemical Class CarbonateEsterCarbonates offer higher flexibility.[1]
Melting Point


COC enables room-temp displays.[1]
Clearing Point


CN is better for high-temp uses.[1]
Helical Pitch Long (Red/IR reflection)Short (UV/Blue reflection)COC is used to "red-shift" mixtures.[1]
Viscosity High (Viscous Liquid)Medium (Crystalline Solid)COC acts as a viscous solvent.[1]
Stability Susceptible to oxidation (Oleyl double bond)Higher oxidative stabilityCOC requires antioxidants (e.g., BHT).[1]

Critical Observation: Pure CN is a solid crystal at room temperature and useless for ambient thermography.[1] Pure COC is a liquid crystal at room temperature. Therefore, COC is not just an alternative; it is an enabler for using esters like CN in practical devices.[1]

Experimental Protocol: Characterizing Optical Sensitivity

Goal: Determine the thermochromic shift (


) of a COC-based mixture versus a pure Ester mixture.

Safety: Wear nitrile gloves. COC is sticky and can be an irritant. Use chloroform in a fume hood.

Phase 1: Sample Preparation (The "Tri-Mixture" Standard)

To evaluate performance objectively, we do not measure pure components (which may crystallize) but rather their influence in a standard ternary system.[1]

  • Mixture A (Carbonate-Rich): 60% COC / 30% CN / 10% Cholesteryl Benzoate.[1]

  • Mixture B (Ester-Rich): 20% COC / 70% CN / 10% Cholesteryl Benzoate.[1]

Step-by-Step Protocol:

  • Weighing: Weigh components into a 10mL glass vial with

    
     precision.
    
  • Solvent Fusion: Add 1mL of Chloroform (spectroscopic grade) to dissolve the lipids. Note: Solvent fusion ensures molecular-level homogeneity better than thermal melt mixing.

  • Evaporation: Place vials in a vacuum oven at

    
     for 24 hours to remove all solvent traces. Residual solvent will drastically alter the pitch.
    
  • Encapsulation: Place a 10µL drop of the viscous LC mixture onto a pre-cleaned glass slide (treated with polyimide for planar alignment). Cover with a coverslip and seal edges with epoxy.

Phase 2: Spectroscopic Measurement
  • Setup: Use a UV-Vis Spectrophotometer equipped with a temperature-controlled cell holder (Peltier).

  • Baseline: Measure transmission of an empty glass cell.

  • Ramp: Heat sample to isotropic phase (

    
    ) to clear thermal history, then cool to 
    
    
    
    at
    
    
    .
  • Data Capture: Record transmission spectra every

    
    . The "Reflection Notch" will appear as a dip in transmission.
    
Diagram 2: Experimental Characterization Workflow

Experiment cluster_prep Sample Prep cluster_measure Optical Measurement Weigh Weigh Components (COC vs CN) Dissolve Dissolve in CHCl3 Weigh->Dissolve Evap Vacuum Evaporation (Remove Solvent) Dissolve->Evap Align Planar Alignment (Glass Cell) Evap->Align Load Sample TempControl Peltier Stage (20°C - 50°C) Align->TempControl Spectra UV-Vis Spectra (Capture λ_max) TempControl->Spectra Result Data Output: Thermochromic Slope (nm/°C) Spectra->Result

Caption: Workflow for preparing and characterizing cholesteryl carbonate mixtures to ensure reproducibility.

Results Interpretation

When analyzing your data, look for the Blue Shift Phenomenon .

  • Carbonate Behavior (COC): As temperature increases, the smectic ordering loosens into a tighter cholesteric helix.[1] This typically causes the reflected color to shift from Red (Long Pitch)

    
     Blue (Short Pitch) .[1]
    
  • Sensitivity:

    • High COC content: Broad temperature range (e.g.,

      
       bandwidth), lower sensitivity.[1] Good for "mood rings" or broad indicators.
      
    • Low COC / High Ester content: Narrow temperature range (e.g.,

      
       bandwidth), high sensitivity.[1] Good for medical thermography.
      

Self-Validation Check: If your sample appears "milky" or "focal conic" (scattering light randomly) rather than reflecting a bright color, your alignment is poor.[1] Apply a shear force (slide the coverslip slightly) to induce the Planar Grandjean Texture required for accurate optical measurement.

References

  • Elser, W., & Ennulat, R. D. (1969).[1] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals.[4]

  • Fergason, J. L. (1968).[1] Liquid Crystals in Nondestructive Testing. Applied Optics. [1]

  • BenchChem. (2025).[1][5] Cholesteryl Oleyl Carbonate: Technical Data and Properties.

  • Polysciences, Inc. (2024).[1] Liquid Crystal Data Sheet: Cholesteryl Oleyl Carbonate.

  • Sage, I. (2011).[1][6] Thermochromic Liquid Crystals. In Liquid Crystals: Applications and Uses. World Scientific.

Sources

Benchmarking Cholesterol n-Hexyl Carbonate: Stability & Phase Behavior Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks Cholesterol n-Hexyl Carbonate (CHC) against industry-standard liquid crystals (LCs) like Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Nonanoate.

Unlike the common "mood ring" liquid crystals that are fluid at room temperature, CHC is a high-melting crystalline solid . Its value lies not in standalone color play, but in chemical stability and its ability to shift the thermal operating range of LC mixtures.

Executive Summary: The "Hard" Carbonate

Cholesterol n-Hexyl Carbonate (CHC) is often misunderstood as a direct replacement for Cholesteryl Oleyl Carbonate (COC) . While COC is the industry workhorse for room-temperature thermography (liquid at ~20°C), CHC is a crystalline solid with a melting point of ~106-107°C .

  • Verdict: Do not use CHC as a standalone thermochromic material for human body temperature applications.

  • Primary Use: Use CHC as a hardening agent in LC mixtures to elevate temperature ranges or as a chemically stable lipid in drug delivery systems (niosomes/liposomes) where ester hydrolysis is a risk.

Molecular Architecture: The Carbonate Advantage

The defining feature of CHC is the carbonate linkage (


) connecting the cholesterol rigid core to the n-hexyl tail.
  • Chemical Stability: Carbonates are significantly more resistant to hydrolysis (acidic or enzymatic) than standard esters (like Cholesteryl Nonanoate). This makes CHC superior for long-term storage or in vivo drug delivery vehicles.

  • Structural Rigidity: The hexyl chain (C6) is relatively short and straight. Unlike the bent "kinked" chain of the Oleyl derivative (C18:1), the Hexyl chain allows efficient packing, leading to high crystallinity and high melting points.

Figure 1: Synthesis & Molecular Logic

CHC_Synthesis Chol Cholesteryl Chloroformate (Reactive Core) Reaction Nucleophilic Substitution (Pyridine/DCM, 0°C) Chol->Reaction Hex 1-Hexanol (C6 Alkyl Chain) Hex->Reaction CHC Cholesterol n-Hexyl Carbonate (Crystalline Solid, Tm ~107°C) Reaction->CHC - HCl

Caption: Synthesis pathway for CHC via chloroformate intermediate. The reaction yields a stable carbonate linkage.

Phase Behavior Benchmark

The following table contrasts CHC with the two most common commercial alternatives. Note the drastic difference in Melting Point (


).
PropertyCholesterol n-Hexyl Carbonate (CHC) Cholesteryl Oleyl Carbonate (COC) Cholesteryl Nonanoate (CN)
CAS Number 15455-80-817110-51-91182-66-7
Linkage Type Carbonate (Stable)Carbonate (Stable)Ester (Hydrolyzable)
Physical State (25°C) White Crystalline Solid Viscous Liquid / Semi-solidWaxy Solid
Melting Point (

)
~106 - 107°C ~20°C~78 - 80°C
Clearing Point (

)
Monotropic (Only on cooling)~40°C~90°C
Mesophase Monotropic CholestericEnantiotropic CholestericSmectic A & Cholesteric
Primary Utility High-Temp Additive / Drug DeliveryRoom Temp ThermographyMesophase Stabilizer

Critical Insight: In the homologous series of cholesteryl carbonates, the Pentyl (C5) and Hexyl (C6) derivatives sit in a "crystallinity valley." Their crystal lattice energy is so high that it suppresses the liquid crystal phase upon heating. You will typically only see the cholesteric "colors" if you melt CHC (>107°C) and rapidly supercool it.

Optical & Thermal Performance
Why CHC Doesn't "Work" Like a Mood Ring

Commercial thermochromic mixtures (e.g., for forehead thermometers) rely on a delicate balance of helical twisting power (HTP) and low melting points.

  • COC acts as a solvent that keeps the mixture fluid at room temperature.

  • CHC , if added to such a mixture, acts as a contaminant that raises the melting point, potentially causing the mixture to freeze ("crystallize out") and lose its color-changing ability.

When to Use CHC (The "Hardening" Effect)

Use CHC when you need to shift a mixture's operating range upwards .

  • Scenario: You have a mixture that clears (turns black) at 40°C, but you need it to work up to 60°C.

  • Action: Doping with 5-10% CHC can elevate the clearing point (

    
    ) without introducing the chemical instability of esters.
    
Figure 2: Thermal Phase Diagram Comparison

Phase_Behavior cluster_COC Commercial Standard (COC) cluster_CHC Cholesterol Hexyl Carbonate (CHC) COC_Solid COC_Solid COC_LC Cholesteric Phase (Color Play: 20-40°C) COC_Solid->COC_LC COC_Iso COC_Iso COC_LC->COC_Iso CHC_Solid CHC_Solid CHC_Iso CHC_Iso CHC_Solid->CHC_Iso Heating CHC_Mono Monotropic LC Phase (Unstable, only on rapid cooling) CHC_Iso->CHC_Mono Supercooling CHC_Mono->CHC_Solid Time

Caption: COC exhibits a stable LC phase at room temp. CHC transitions directly from Solid to Isotropic liquid, showing LC behavior only transiently upon cooling.

Experimental Protocol: Synthesis & Characterization

Since CHC is less common in catalogs than COC, you may need to synthesize or purify it.

A. Synthesis Protocol (Carbonate Linkage)

Safety: Work in a fume hood. Pyridine and Chloroformates are toxic.

  • Reagents: Dissolve Cholesterol (1 eq) in dry Dichloromethane (DCM). Add Dry Pyridine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Dropwise add Hexyl Chloroformate (1.1 eq) (Note: If Hexyl Chloroformate is unavailable, reverse the scheme: Cholesteryl Chloroformate + 1-Hexanol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 4-6 hours.

  • Workup: Wash with dilute HCl (to remove pyridine), then water, then brine. Dry over MgSO₄.

  • Purification (Critical): Recrystallize from Acetone/Ethanol (1:1) .

    • Why? You must remove unreacted cholesterol. Pure CHC should form white, pearly plates.

    • Validation: Check Melting Point.[1][2][3][4] If it melts <100°C, it is impure (likely depressed by residual hexanol).

B. Characterization Workflow
  • DSC (Differential Scanning Calorimetry):

    • Heat: 10°C/min from 20°C to 130°C. Look for a sharp endotherm at ~107°C (Melting).

    • Cool: 10°C/min. Look for a small exotherm below 100°C (Monotropic Mesophase formation) before the large crystallization peak.

  • Polarizing Microscopy (POM):

    • Heat sample to 115°C (Isotropic/Black).

    • Cool rapidly. Watch for "Oily Streaks" or "Focal Conic" textures appearing briefly before the sample solidifies into a crystal block.

References
  • Elser, W., & Pohlmann, J. L. W. (1973). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1), 77-86. Link

    • Key Finding: Establishes the "crystallinity valley" for Pentyl and Hexyl carbon
  • Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters. Progress in Lipid Research, 23(3), 135-167. Link

    • Key Finding: Comprehensive review of phase behavior in homologous cholesterol series.
  • Biosynth Carbosynth. (n.d.). Cholesterol Hexyl Carbonate Product Data. Link

    • Key Finding: Verification of CAS 15455-80-8 and melting point d
  • Dave, J. S., & Vora, R. A. (1974). Mesomorphic Behaviour of Cholesteryl Esters. In Liquid Crystals and Plastic Crystals (Vol. 1). Ellis Horwood. Key Finding: Discusses the structural impact of chain length on mesophase stability.

Sources

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